Tert-butyl 3-iodopiperidine-1-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-iodopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18INO2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEZFSNOYBRXFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20616081 | |
| Record name | tert-Butyl 3-iodopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20616081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850761-36-3 | |
| Record name | tert-Butyl 3-iodopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20616081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-iodopiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl 3-Iodopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and characterization of tert-butyl 3-iodopiperidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of direct published synthetic procedures for this specific compound, this document outlines a robust and well-precedented two-step synthetic pathway starting from the commercially available tert-butyl 3-hydroxypiperidine-1-carboxylate. The guide includes detailed experimental protocols, characterization data, and workflow visualizations to assist researchers in the preparation and verification of this important synthetic intermediate.
Introduction
This compound is a heterocyclic compound of significant interest in the synthesis of complex pharmaceutical agents. The piperidine scaffold is a common motif in a vast array of bioactive molecules, and the introduction of an iodine atom at the 3-position provides a versatile handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The tert-butoxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be readily removed under acidic conditions, making it an ideal choice for multi-step syntheses.
This guide focuses on a reliable synthetic route involving the iodination of the corresponding secondary alcohol, a common and effective transformation in organic synthesis.
Proposed Synthetic Pathway
The proposed synthesis of this compound proceeds via a two-step sequence starting from 3-hydroxypiperidine. The first step involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. The second, and key, step is the conversion of the secondary alcohol to the corresponding iodide.
Figure 1: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of tert-Butyl 3-hydroxypiperidine-1-carboxylate
This procedure details the protection of the nitrogen atom of 3-hydroxypiperidine using di-tert-butyl dicarbonate.
Materials:
-
3-Hydroxypiperidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Dichloromethane (CH₂Cl₂) or other suitable solvent
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane.
-
Add an aqueous solution of sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same organic solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Separate the organic layer.
-
Extract the aqueous layer with the organic solvent (e.g., 3 x 50 mL of CH₂Cl₂).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Step 2: Proposed Synthesis of this compound (Appel Reaction)
This proposed protocol is based on the well-established Appel reaction for the conversion of secondary alcohols to alkyl iodides.[1][2][3][4] This reaction typically proceeds with inversion of stereochemistry.[1][5]
Materials:
-
tert-Butyl 3-hydroxypiperidine-1-carboxylate
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Imidazole
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of triphenylphosphine (1.5 eq) and imidazole (2.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add iodine (1.5 eq) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Figure 2: Simplified workflow of the proposed Appel reaction for iodination.
Characterization Data
The following tables summarize the key characterization data for the starting material and the final product.
Table 1: Characterization of tert-Butyl 3-hydroxypiperidine-1-carboxylate
| Property | Value |
| Molecular Formula | C₁₀H₁₉NO₃ |
| Molecular Weight | 201.26 g/mol |
| Appearance | White to pale yellow powder or solid |
| Melting Point | 43-50 °C (for the (R)-enantiomer) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.80-3.70 (m, 1H), 3.65-3.55 (m, 1H), 3.45-3.35 (m, 1H), 3.20-3.00 (m, 2H), 1.90-1.70 (m, 2H), 1.60-1.40 (m, 11H, includes s at 1.46 for Boc) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 154.9, 80.0, 67.0, 52.0, 44.0, 32.0, 28.4, 22.0 |
Note: NMR data are approximate and may vary depending on the specific instrument and conditions.
Table 2: Characterization of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₈INO₂ |
| Molecular Weight | 311.16 g/mol |
| Appearance | Expected to be a solid or oil |
| ¹H NMR | Data not available in the searched literature. |
| ¹³C NMR | Data not available in the searched literature. |
| Mass Spectrometry | Data not available in the searched literature. |
| IR Spectroscopy | Data not available in the searched literature. |
Note: Full experimental characterization data for the final product were not found in the public domain literature during the search.
Safety and Handling
-
General Precautions: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Reagent-Specific Hazards:
-
Di-tert-butyl dicarbonate ((Boc)₂O): Irritant and lachrymator. Handle with care.
-
Triphenylphosphine (PPh₃): Harmful if swallowed or inhaled.
-
Iodine (I₂): Corrosive and harmful. Avoid inhalation of vapors.
-
Imidazole: Corrosive. Causes burns.
-
Dichloromethane (CH₂Cl₂): Suspected carcinogen. Avoid inhalation and skin contact.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This technical guide provides a comprehensive, albeit proposed, pathway for the synthesis of this compound. The Boc-protection of 3-hydroxypiperidine is a standard and reliable procedure. The subsequent iodination via an Appel-type reaction is a robust and widely used method for the conversion of secondary alcohols to iodides and is expected to be effective for this substrate. Researchers utilizing this guide should perform careful reaction monitoring and characterization to confirm the successful synthesis and purity of the final product. The information contained herein should serve as a valuable resource for chemists in the fields of pharmaceutical and materials science.
References
In-Depth Technical Guide: Tert-butyl 3-iodopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and experimental protocols for tert-butyl 3-iodopiperidine-1-carboxylate, a key building block in modern medicinal chemistry.
Chemical Properties
This compound, also known as N-Boc-3-iodopiperidine, is a heterocyclic compound widely utilized as a versatile intermediate in organic synthesis. The presence of the bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances the compound's stability and solubility in organic solvents, making it amenable to a variety of reaction conditions. The iodine atom at the 3-position of the piperidine ring serves as a useful handle for introducing further molecular complexity through various coupling and substitution reactions.
Structural Information
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 850761-36-3[1] |
| Molecular Formula | C₁₀H₁₈INO₂[1] |
| Molecular Weight | 311.16 g/mol [1] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)I |
| InChI Key | Not available |
Physicochemical Properties
A summary of the available quantitative data for this compound is presented below. It is important to note that while data for the related 4-iodo isomer is more abundant, the following table pertains specifically to the 3-iodo isomer.
| Property | Value | Source |
| Melting Point | 63-67 °C | --INVALID-LINK--[2] |
| Boiling Point | Data not available | |
| Density | Data not available |
Stereochemistry
This compound possesses a chiral center at the 3-position of the piperidine ring. Consequently, it can exist as two enantiomers, (R)- and (S)-tert-butyl 3-iodopiperidine-1-carboxylate. The stereochemistry of this building block is often crucial in the synthesis of chiral drug molecules, where only one enantiomer exhibits the desired pharmacological activity.
| Enantiomer | CAS Number |
| (R)-tert-butyl 3-iodopiperidine-1-carboxylate | 1354010-37-9[3] |
| (S)-tert-butyl 3-iodopiperidine-1-carboxylate | Not available |
Synthesis and Experimental Protocols
General Synthesis of N-Boc-3-iodopiperidine
This procedure outlines the conversion of N-Boc-3-hydroxypiperidine to N-Boc-3-iodopiperidine.
References
"Tert-butyl 3-iodopiperidine-1-carboxylate" IUPAC name and CAS number
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 3-iodopiperidine-1-carboxylate, a key building block in modern synthetic and medicinal chemistry. This document details its chemical identity, stereoisomeric forms, and a proposed synthetic pathway, offering valuable information for researchers engaged in the design and synthesis of novel chemical entities.
Chemical Identity and Properties
This compound is a heterocyclic organic compound featuring a piperidine ring substituted with an iodine atom at the 3-position and protected with a tert-butoxycarbonyl (Boc) group on the nitrogen atom. The presence of a chiral center at the C3 position gives rise to two enantiomers, (3R) and (3S), as well as a racemic mixture.
The IUPAC name for the parent structure is This compound .
Table 1: Chemical Identifiers for Stereoisomers of this compound
| Stereoisomer | IUPAC Name | CAS Number |
| (3R) | tert-butyl (3R)-3-iodopiperidine-1-carboxylate | 1354010-37-9[1][2] |
| (3S) | tert-butyl (3S)-3-iodopiperidine-1-carboxylate | Not available in searched results |
| Racemic | This compound | Not available in searched results |
Table 2: General Physicochemical Properties
| Property | Value |
| Molecular Formula | C10H18INO2 |
| Molecular Weight | 311.16 g/mol [1] |
Synthesis and Experimental Protocols
This compound is typically synthesized from its corresponding hydroxyl precursor, tert-butyl 3-hydroxypiperidine-1-carboxylate. This precursor is commercially available in both its racemic and chiral forms. The (S)-enantiomer, (S)-1-Boc-3-hydroxypiperidine (CAS No: 143900-44-1), is a key intermediate in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib.[3]
The conversion of the alcohol to the iodide is a standard chemical transformation. A common method for this is the Appel reaction or variations thereof, which involve the use of iodine in the presence of a phosphine reagent.
Proposed Experimental Protocol: Synthesis of tert-butyl (3R)-3-iodopiperidine-1-carboxylate
This protocol is based on the common chemical transformation of a secondary alcohol to an iodide.
Materials:
-
tert-butyl (3R)-3-hydroxypiperidine-1-carboxylate
-
Triphenylphosphine (PPh3)
-
Imidazole
-
Iodine (I2)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a solution of tert-butyl (3R)-3-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add triphenylphosphine (1.5 eq) and imidazole (2.0 eq).
-
Stir the mixture at 0 °C for 15 minutes.
-
Add a solution of iodine (1.5 eq) in DCM dropwise to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired product, tert-butyl (3R)-3-iodopiperidine-1-carboxylate.
Role in Organic Synthesis
As a chemical intermediate, this compound is a versatile building block for the introduction of the 3-piperidyl moiety in the synthesis of more complex molecules. The iodine atom can be readily displaced in various carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The Boc protecting group provides stability during these transformations and can be easily removed under acidic conditions to liberate the secondary amine for further functionalization.
While no specific signaling pathways involving this compound have been identified, its utility lies in the synthesis of pharmacologically active agents that may target various biological pathways.
Visualizing the Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway from the hydroxyl precursor to the final iodinated compound.
Caption: Proposed synthesis of tert-butyl (3R)-3-iodopiperidine-1-carboxylate.
This guide serves as a foundational resource for professionals working with this compound. Further investigation into specific reaction conditions and applications is encouraged to fully leverage the synthetic potential of this valuable intermediate.
References
Spectroscopic and Spectrometric Characterization of Tert-butyl 3-iodopiperidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data for the key synthetic intermediate, tert-butyl 3-iodopiperidine-1-carboxylate. The information presented herein is crucial for the verification of the compound's identity and purity, which are critical aspects in the fields of medicinal chemistry and drug development.
Nuclear Magnetic Resonance (NMR) Data
The following tables summarize the ¹H and ¹³C NMR data for this compound, as compiled from various spectroscopic analyses.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Solvent | Instrument Frequency |
| 4.29 – 3.92 | m | 2H | CDCl₃ | 400 MHz | |
| 3.78 | d | 13.0 | 1H | CDCl₃ | 400 MHz |
| 3.53 – 3.24 | m | 1H | CDCl₃ | 400 MHz | |
| 3.09 | s | 1H | CDCl₃ | 400 MHz | |
| 2.26 | s | 1H | CDCl₃ | 400 MHz | |
| 2.10 – 1.95 | m | 1H | CDCl₃ | 400 MHz | |
| 1.72 | d | 13.5 | 1H | CDCl₃ | 400 MHz |
| 1.62 – 1.54 | m | 1H | CDCl₃ | 400 MHz | |
| 1.46 | s | 9H, tert-butyl | CDCl₃ | 400 MHz |
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment | Solvent | Instrument Frequency |
| 154.3 | C=O | CDCl₃ | 101 MHz |
| 80.2 | C(CH₃)₃ | CDCl₃ | 101 MHz |
| 53.7 | CDCl₃ | 101 MHz | |
| 43.8 | CDCl₃ | 101 MHz | |
| 37.5 | CDCl₃ | 101 MHz | |
| 28.6 | CDCl₃ | 101 MHz | |
| 28.5 | C(CH₃)₃ | CDCl₃ | 101 MHz |
| 24.6 | CDCl₃ | 101 MHz |
High-Resolution Mass Spectrometry (HRMS) Data
High-resolution mass spectrometry provides a precise measurement of the mass-to-charge ratio (m/z), confirming the elemental composition of the molecule.
Table 3: HRMS Data for this compound
| Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |
| C₁₀H₁₉INO₂ | 326.0404 | 326.0404 |
Experimental Protocols
The data presented in this guide were obtained using standard NMR and mass spectrometry techniques. While specific experimental parameters can vary between laboratories, the following provides a generalized methodology.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
A sample of this compound was dissolved in deuterated chloroform (CDCl₃). The ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
High-Resolution Mass Spectrometry (HRMS):
High-resolution mass spectra were acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer. The sample was introduced into the instrument via an appropriate ionization source, such as electrospray ionization (ESI), to generate the protonated molecular ion [M+H]⁺. The instrument was calibrated using a known standard to ensure high mass accuracy.
Data Analysis Workflow
The following diagram illustrates the logical workflow for the characterization of this compound using NMR and mass spectrometry.
Caption: Workflow for the structural characterization of a chemical compound.
Technical Guide: Stability and Storage of Tert-butyl 3-iodopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-butyl 3-iodopiperidine-1-carboxylate. This information is critical for ensuring the integrity and purity of the compound in research and drug development applications.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 850761-36-3 |
| Molecular Formula | C₁₀H₁₈INO₂ |
| Molecular Weight | 311.16 g/mol |
| Appearance | Solid |
Recommended Storage Conditions
To maintain the quality and stability of this compound, it is imperative to adhere to the following storage conditions, as recommended by suppliers and safety data sheets.
| Parameter | Recommended Condition |
| Temperature | 2-8°C[1][2] |
| Light | Protect from light[1][2] |
| Atmosphere | Store in a dry, well-sealed container |
Stability Profile and Potential Degradation
Key Stability Concerns:
-
Light Sensitivity: As with many organoiodine compounds, exposure to light can induce decomposition. This can occur through the homolytic cleavage of the carbon-iodine bond, leading to the formation of radical species and subsequent degradation products.
-
Thermal Lability: Elevated temperatures can promote elimination and substitution reactions. The recommended refrigerated storage is crucial to minimize these degradation pathways.
-
Moisture Sensitivity: While not explicitly documented, the presence of moisture could potentially lead to hydrolysis of the tert-butoxycarbonyl (Boc) protecting group, especially under acidic or basic conditions.
Potential Degradation Pathways
Based on general organic chemistry principles, the following degradation pathways are plausible for this compound.
Caption: Potential degradation pathways for this compound.
Handling and Use Workflow
Proper handling is essential to prevent degradation and ensure the safety of the user. The following workflow outlines the recommended procedure for handling this compound in a laboratory setting.
Caption: Recommended workflow for handling this compound.
Experimental Protocols for Stability Testing
For researchers needing to generate their own stability data, the following general protocols, based on ICH guidelines, can be adapted for this compound.
Photostability Testing
Objective: To assess the stability of the compound under exposure to light.
Methodology:
-
Sample Preparation: Prepare two sets of samples of the solid compound in chemically inert, transparent containers.
-
Control Sample: Wrap one set of samples in aluminum foil to protect them from light.
-
Exposure: Place both sets of samples in a photostability chamber. The light source should be a combination of a cool white fluorescent lamp and a near UV lamp.
-
Duration: Expose the samples for a defined period, for example, according to ICH Q1B guidelines.
-
Analysis: At predetermined time points, analyze the samples (both exposed and control) for purity and degradation products using a validated stability-indicating HPLC method.
Thermal Stability Testing (Accelerated)
Objective: To evaluate the stability of the compound under elevated temperature conditions.
Methodology:
-
Sample Preparation: Place samples of the solid compound in loosely capped vials to allow for air circulation.
-
Storage: Place the vials in a constant temperature oven at a specified temperature (e.g., 40°C ± 2°C) and relative humidity (e.g., 75% RH ± 5% RH).
-
Control Sample: Store a control sample under the recommended storage conditions (2-8°C).
-
Duration: Conduct the study for a defined period, for example, up to 6 months.
-
Analysis: At specified time intervals (e.g., 0, 1, 3, and 6 months), remove samples and analyze for purity and degradation products using a validated stability-indicating HPLC method. Compare the results with the control sample.
Incompatible Materials
While specific incompatibility data is limited, it is prudent to avoid strong oxidizing agents, strong bases, and conditions that promote nucleophilic substitution or elimination, unless these are intended reaction conditions.
Safety Information
Users should always consult the Safety Data Sheet (SDS) before handling this compound. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area, preferably a chemical fume hood.
By adhering to these guidelines, researchers and drug development professionals can ensure the stability and integrity of this compound, leading to more reliable and reproducible experimental outcomes.
References
Technical Guide: Solubility Profile of Tert-butyl 3-iodopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of tert-butyl 3-iodopiperidine-1-carboxylate in various organic solvents. Due to the limited availability of direct quantitative data for this specific compound, this guide infers its solubility based on the known characteristics of structurally similar molecules, such as N-Boc-protected piperidine derivatives. Furthermore, a detailed, generalized experimental protocol for determining the precise solubility of this compound is provided.
Predicted Solubility Profile
The solubility of this compound is influenced by its molecular structure, which includes a piperidine ring, a bulky, non-polar tert-butoxycarbonyl (Boc) protecting group, and an iodine atom. The presence of the Boc group generally increases lipophilicity, leading to enhanced solubility in a range of organic solvents while decreasing solubility in aqueous media. For instance, the related compound N-Boc-4-iodopiperidine is known to be soluble in methanol and only slightly soluble in water.
Based on these structural characteristics and data from analogous compounds, a qualitative solubility profile can be predicted.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol | Soluble | The polar hydroxyl group of the alcohol can interact with the carbonyl of the Boc group, and the alkyl portion can interact with the piperidine ring and Boc group. |
| Halogenated Solvents | Dichloromethane, Chloroform | Soluble | These solvents are effective at solvating a wide range of organic compounds, including those with moderate polarity like the target molecule. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderately Soluble to Soluble | The ether oxygen can act as a hydrogen bond acceptor for any potential interactions, and the alkyl groups provide a non-polar character. |
| Aprotic Polar Solvents | Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Soluble | These solvents have strong dipole moments and can effectively solvate the polar functionalities of the molecule. |
| Non-polar Solvents | Hexanes, Toluene | Sparingly Soluble to Moderately Soluble | The large, non-polar Boc group and the piperidine backbone should allow for some solubility in non-polar solvents. |
| Aqueous | Water | Sparingly Soluble to Insoluble | The hydrophobic nature of the Boc group and the overall size of the molecule are expected to significantly limit its solubility in water. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, the following generalized experimental protocol based on the "shake-flask" method is recommended. This method is considered the gold standard for determining the equilibrium solubility of a compound.
1. Materials and Equipment
-
This compound
-
Selected analytical grade organic solvents
-
Volumetric flasks and pipettes
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator in a temperature-controlled environment
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
-
Centrifuge (optional)
2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Accurately add a known volume of the desired organic solvent to the vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Phase Separation:
-
After the equilibration period, let the vials stand undisturbed at the same constant temperature for at least 2 hours to allow the undissolved solid to settle.
-
Alternatively, the samples can be centrifuged to facilitate the separation of the solid from the supernatant.
-
-
Sample Collection and Filtration:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the precise concentration of the dissolved this compound.
-
-
Calculation:
-
Calculate the solubility of the compound in the solvent using the measured concentration and the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Workflow for determining the equilibrium solubility of a compound.
The Versatile Building Block: A Technical Guide to Tert-butyl 3-iodopiperidine-1-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the role of tert-butyl 3-iodopiperidine-1-carboxylate as a valuable building block in the field of medicinal chemistry. The piperidine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds. Functionalization at the 3-position, in particular, offers a strategic vector for molecular elaboration, enabling the synthesis of complex molecules with tailored pharmacological profiles. The introduction of an iodine atom at this position provides a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making this compound a sought-after intermediate in drug discovery.
Chemical Properties and Synthesis
This compound is a stable, crystalline solid at room temperature. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen serves to modulate its reactivity, preventing unwanted side reactions and allowing for controlled functionalization at the 3-position.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₈INO₂ |
| Molecular Weight | 311.16 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 1354010-37-9 ((3R)-enantiomer) |
The synthesis of this compound is most commonly achieved from its corresponding hydroxyl precursor, tert-butyl 3-hydroxypiperidine-1-carboxylate, through a nucleophilic substitution reaction. The Appel reaction provides a reliable method for this transformation.
Experimental Protocols
Synthesis of this compound via the Appel Reaction
This protocol describes the conversion of tert-butyl 3-hydroxypiperidine-1-carboxylate to its iodo derivative.
Materials:
-
tert-butyl 3-hydroxypiperidine-1-carboxylate
-
Triphenylphosphine (PPh₃)
-
Imidazole
-
Iodine (I₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq) in dichloromethane at 0 °C is added triphenylphosphine (1.5 eq) and imidazole (1.5 eq).
-
Iodine (1.5 eq) is added portion-wise to the stirred solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 16-24 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford this compound.
Application in the Synthesis of ORM-12741: An α2C-Adrenoceptor Antagonist
A prominent example of the utility of this compound is in the synthesis of ORM-12741, a selective α2C-adrenoceptor antagonist that has been investigated for the treatment of cognitive and behavioral symptoms in Alzheimer's disease. The synthesis involves the nucleophilic substitution of the iodide with the nitrogen of a precursor to the imidazo[4,5-b]pyridin-2-one core.
General Synthetic Scheme for ORM-12741
Caption: Synthetic workflow for ORM-12741.
Biological Activity and Mechanism of Action of ORM-12741
ORM-12741 acts as a selective antagonist of the α2C-adrenoceptor. This receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligands (norepinephrine and epinephrine), inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, ORM-12741 is thought to enhance noradrenergic and dopaminergic neurotransmission in brain regions relevant to cognition and behavior.
Caption: Signaling pathway of the α2C-adrenoceptor and the effect of ORM-12741.
Clinical studies have evaluated the efficacy of ORM-12741 in patients with Alzheimer's disease, with a focus on cognitive and neuropsychiatric symptoms.
Table 2: Clinical Trial Data for ORM-12741 in Alzheimer's Disease
| Parameter | Study Details | Outcome |
| Phase IIa Clinical Trial | Randomized, double-blind, placebo-controlled | Statistically significant improvement in episodic memory scores compared to placebo. Generally well-tolerated. |
| Dosing | 30-60 mg or 100-200 mg twice daily | Both dose levels showed positive effects on memory. |
Conclusion
This compound stands out as a highly valuable and versatile building block for medicinal chemists. Its utility is exemplified in the synthesis of complex drug candidates like ORM-12741. The ability to introduce diverse functionalities at the 3-position of the piperidine ring through reactions of the iodo group provides a powerful tool for the exploration of structure-activity relationships and the optimization of lead compounds. As the demand for novel therapeutics continues to grow, the strategic application of such well-designed building blocks will remain a cornerstone of successful drug discovery programs.
The Synthetic Utility of tert-Butyl 3-Iodopiperidine-1-carboxylate in Heterocyclic Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the role of tert-butyl 3-iodopiperidine-1-carboxylate as a versatile building block in modern heterocyclic synthesis. While direct literature on this specific reagent is limited, this document extrapolates its synthetic utility from the well-established reactivity of analogous 3-bromo and 3-chloro piperidines, as well as general principles of cross-coupling chemistry. This guide covers the proposed synthesis of the title compound, its key physicochemical properties, and its potential applications in constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. Detailed experimental protocols, based on analogous systems, are provided to serve as a practical starting point for reaction optimization.
Introduction
The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active natural products. Its conformational flexibility and ability to engage in key binding interactions make it a privileged structure in medicinal chemistry. Functionalization of the piperidine ring is crucial for modulating the pharmacological profile of lead compounds. This compound, a Boc-protected 3-halopiperidine, represents a valuable, albeit underutilized, synthetic intermediate. The presence of the iodine atom at the 3-position offers a reactive handle for the introduction of a wide range of substituents through various cross-coupling methodologies, enabling the exploration of novel chemical space in drug discovery programs. The Boc-protecting group provides stability and ensures chemoselectivity in subsequent synthetic transformations.
Synthesis of this compound
A practical and scalable synthesis of this compound can be envisaged starting from commercially available precursors. A common route involves the conversion of the corresponding 3-hydroxy analog.
Experimental Protocol: Iodination of tert-Butyl 3-hydroxypiperidine-1-carboxylate (General Procedure)
This protocol is adapted from the synthesis of the corresponding 4-iodo isomer and may require optimization.[1]
-
To a solution of tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 equiv.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triphenylphosphine (1.3 equiv.) and imidazole (1.5 equiv.).
-
Stir the mixture at 0 °C until all solids have dissolved.
-
Add iodine (1.2 equiv.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Physicochemical Properties
The exact physical properties of this compound are not widely reported. The following table provides estimated properties based on its structure and data from analogous compounds.
| Property | Value |
| Molecular Formula | C₁₀H₁₈INO₂ |
| Molecular Weight | 311.16 g/mol |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, EtOAc) |
| Boiling Point | > 300 °C (Predicted) |
| CAS Number | Not assigned or not readily available |
Role in Heterocyclic Synthesis: Cross-Coupling Reactions
The C(sp³)-I bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions. The higher reactivity of the C-I bond compared to C-Br or C-Cl bonds often allows for milder reaction conditions. The following sections outline the potential applications in key C-C and C-N bond-forming reactions, with representative experimental conditions derived from studies on analogous 3-bromo- and 3-chloropiperidines.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. This compound is expected to couple with a variety of aryl, heteroaryl, and vinyl boronic acids or esters to yield 3-substituted piperidines.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 3-Halopiperidines
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Substrate | Reference |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | Not specified | Aryl bromide | [2] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 85 | Good to Excellent | Hetaryl chloride | [3] |
| Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | Room Temp. | High | Aryl bromide | [4] |
-
To a reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand if required.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system (e.g., dioxane/water or toluene/water).
-
Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous phase with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Buchwald-Hartwig Amination
This reaction enables the formation of C-N bonds, providing access to 3-aminopiperidine derivatives, which are important pharmacophores.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Substrate | Reference |
| Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | Not specified | Chlorophenyl | [5] |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-100 | High | Aryl bromide | [6] |
| "XantPhos Pd G3" | DBU | MeCN/PhMe | 140 | Good | Aryl halide | [7] |
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), ligand (e.g., XPhos, 2-4 mol%), and base (e.g., NaOtBu, 1.4 equiv.) to a dry reaction vessel.
-
Add the degassed solvent (e.g., toluene or dioxane).
-
Add the amine (1.2 equiv.) followed by this compound (1.0 equiv.).
-
Seal the vessel and heat to the required temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture, quench with water, and extract with an organic solvent.
-
Wash the combined organic extracts, dry, and concentrate.
-
Purify the product by column chromatography.
Heck Reaction
The Heck reaction allows for the vinylation of the piperidine ring, leading to the formation of 3-alkenylpiperidines.
Table 3: Representative Conditions for Heck Reaction
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Substrate | Reference |
| Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | Not specified | Aryl bromide | [8] |
| Pd EnCat®40 | NaOAc | Ethanol | 140 (MW) | Good | Aryl bromide | [9] |
| Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 100-120 | High | Aryl chloride | [10] |
-
To a reaction vessel, add this compound (1.0 equiv.), the alkene (1.5 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a ligand if necessary (e.g., PPh₃, 4-10 mol%).
-
Add the base (e.g., Et₃N or NaOAc, 2.0 equiv.) and the solvent (e.g., DMF or ethanol).
-
Degas the mixture and heat under an inert atmosphere to the desired temperature (e.g., 100-140 °C).
-
After completion, cool the reaction, filter off any solids, and concentrate the filtrate.
-
Take up the residue in an organic solvent and water, separate the layers, and extract the aqueous phase.
-
Dry the combined organic layers and concentrate.
-
Purify by column chromatography.
Sonogashira Coupling
This coupling reaction with terminal alkynes provides a direct route to 3-alkynylpiperidines, which are versatile intermediates for further transformations.
Table 4: Representative Conditions for Sonogashira Coupling
| Pd Catalyst / Ligand | Cu Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Substrate | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | Room Temp. | High | Aryl iodide | [11] |
| Pd(OAc)₂ / DPEPhos | None | Cs₂CO₃ | DMSO | Not specified | High | Aryl bromide | [12] |
| Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | None | Amine | Not specified | Room Temp. | High | Aryl bromide | [13] |
-
To a degassed solution of this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent (e.g., DMF or THF), add the base (e.g., Et₃N or DIPA, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Stir the reaction at room temperature or with gentle heating under an inert atmosphere until completion.
-
Quench the reaction with aqueous ammonium chloride and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
This compound, while not extensively documented, holds significant potential as a building block in heterocyclic synthesis. Its preparation from the corresponding 3-hydroxy derivative is feasible, and its reactivity in palladium-catalyzed cross-coupling reactions can be inferred from its lighter halogen analogs. This guide provides a foundational understanding and practical starting points for the utilization of this versatile intermediate in the synthesis of novel 3-substituted piperidines for applications in drug discovery and materials science. Researchers are encouraged to use the provided protocols as a basis for optimization to achieve desired synthetic outcomes.
References
- 1. N-Boc-4-iodopiperidine | 301673-14-3 [chemicalbook.com]
- 2. youtube.com [youtube.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. rsc.org [rsc.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion [organic-chemistry.org]
- 13. [PDF] A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates | Semantic Scholar [semanticscholar.org]
The Strategic Application of Tert-butyl 3-iodopiperidine-1-carboxylate in the Generation of Novel Compound Libraries: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of tert-butyl 3-iodopiperidine-1-carboxylate, a versatile building block for the synthesis of novel compound libraries. Its strategic importance lies in the facile introduction of a substituted piperidine motif, a privileged scaffold in medicinal chemistry, into a diverse range of molecular architectures. This guide will detail its synthesis, key reactions, and applications, providing actionable experimental protocols and data to support drug discovery and development programs.
Introduction: The Significance of the 3-Substituted Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif found in numerous natural products and FDA-approved drugs. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a highly attractive scaffold for engaging with biological targets. Specifically, substitution at the 3-position allows for the exploration of chemical space in vectors that are often critical for modulating potency and selectivity. This compound serves as an excellent starting material for accessing this valuable chemical space due to the presence of the versatile iodide leaving group and the Boc-protecting group, which allows for controlled manipulation of the piperidine nitrogen.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is a two-step process starting from commercially available 3-hydroxypiperidine. This involves the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by an Appel iodination of the hydroxyl group.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of tert-Butyl 3-hydroxypiperidine-1-carboxylate
-
To a solution of 3-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic mixture of DCM and water, add a base such as triethylamine (1.1 eq) or sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, if a biphasic system is used, separate the organic layer. If a single solvent is used, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford tert-butyl 3-hydroxypiperidine-1-carboxylate as a white solid or colorless oil.
Step 2: Synthesis of this compound (Appel Iodination)
-
To a solution of tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triphenylphosphine (PPh₃, 1.5 eq) and imidazole (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Add iodine (I₂, 1.5 eq) portion-wise, maintaining the temperature at 0 °C. The reaction mixture will typically turn from a clear or pale yellow solution to a brown or reddish-brown suspension.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce the excess iodine.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Caption: Synthetic workflow for the preparation of the title compound.
Key Reactions for Library Synthesis
This compound is a versatile substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the rapid diversification of the piperidine core.
Cobalt-Catalyzed Cross-Coupling with Grignard Reagents
This reaction allows for the efficient formation of C(sp³)-C(sp²) bonds, introducing aryl and heteroaryl moieties at the 3-position of the piperidine ring.
-
To an oven-dried reaction vessel under an inert atmosphere, add cobalt(II) chloride (CoCl₂, 5 mol%) and (R,R)-N,N'-dimethyl-1,2-cyclohexanediamine (TMCD, 6 mol%).
-
Add anhydrous tetrahydrofuran (THF) and stir for 10 minutes.
-
Add this compound (1.0 eq).
-
Slowly add the aryl or heteroaryl Grignard reagent (ArMgBr, 1.5-2.0 eq) at room temperature.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the 3-arylpiperidine derivative.[1]
| Entry | Aryl Grignard Reagent | Product | Yield (%) |
| 1 | Phenylmagnesium bromide | tert-Butyl 3-phenylpiperidine-1-carboxylate | 81 |
| 2 | 4-Methoxyphenylmagnesium bromide | tert-Butyl 3-(4-methoxyphenyl)piperidine-1-carboxylate | 85 |
| 3 | 2-Thienylmagnesium bromide | tert-Butyl 3-(thiophen-2-yl)piperidine-1-carboxylate | 75 |
| 4 | 3-Chlorophenylmagnesium bromide | tert-Butyl 3-(3-chlorophenyl)piperidine-1-carboxylate | 78 |
Photocatalytic Radical Hydroxymethylation
This method introduces a hydroxymethyl group at the 3-position via a radical-mediated process, providing a valuable synthetic handle for further functionalization.
-
To an oven-dried reaction tube, add the photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%), triphenylphosphine (PPh₃, 1.5 eq), and this compound (1.0 eq).
-
Add a suitable solvent (e.g., anhydrous and degassed acetonitrile).
-
Add an amine base (e.g., diisopropylethylamine, DIPEA, 3.0 eq) and an aqueous solution of formaldehyde (H₂CO, 4.0 eq).
-
Seal the tube and irradiate with blue LEDs at room temperature for 12-24 hours, with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate.[2][3]
| Entry | Substrate | Product | Yield (%) |
| 1 | This compound | tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate | 85 |
| 2 | 1-Iodoadamantane | 1-(Hydroxymethyl)adamantane | 92 |
| 3 | tert-Butyl 4-iodopiperidine-1-carboxylate | tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate | 88 |
Application in the Synthesis of PAD4 Inhibitors and the PAD4 Signaling Pathway
A significant application of this compound is in the synthesis of inhibitors of Peptidyl Arginine Deiminase 4 (PAD4). PAD4 is an enzyme that catalyzes the conversion of arginine residues to citrulline in proteins, a post-translational modification known as citrullination. Aberrant citrullination is implicated in the pathogenesis of several autoimmune diseases, including rheumatoid arthritis, and some cancers.
PAD4 plays a crucial role in the formation of Neutrophil Extracellular Traps (NETs), a process where neutrophils release a web of DNA and proteins to trap pathogens. In autoimmune diseases, excessive NET formation can lead to inflammation and tissue damage. By inhibiting PAD4, the formation of these NETs can be reduced.
Caption: Simplified PAD4 signaling pathway in NET formation.
Broader Applications in Novel Compound Library Synthesis
The versatility of this compound extends beyond the synthesis of PAD4 inhibitors. Its reactivity allows for its incorporation into a wide array of molecular scaffolds, making it a valuable tool for diversity-oriented synthesis.
-
Spirocycles: The piperidine ring can be used as a foundation for the construction of spirocyclic systems, which are of great interest in medicinal chemistry due to their rigid, three-dimensional nature.
-
Fused Heterocycles: The iodide can be displaced by nucleophiles in intramolecular cyclization reactions to form fused bicyclic and polycyclic systems.
-
Click Chemistry: The introduction of an azide or alkyne functionality, following displacement of the iodide, allows for the use of "click" chemistry to rapidly generate libraries of triazole-containing compounds.
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel compound libraries. Its straightforward synthesis and diverse reactivity provide medicinal chemists with a valuable tool for exploring the chemical space around the privileged 3-substituted piperidine scaffold. The detailed protocols and data presented in this guide are intended to facilitate its application in drug discovery programs, ultimately accelerating the development of new therapeutics.
References
Methodological & Application
"Tert-butyl 3-iodopiperidine-1-carboxylate" Suzuki coupling reaction protocol
An in-depth guide to the Suzuki-Miyaura coupling of tert-butyl 3-iodopiperidine-1-carboxylate, this document provides detailed protocols and application notes for researchers, scientists, and professionals in drug development. The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for forming carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds, which are significant motifs in many pharmaceutical agents.[1][2] The use of this compound as a substrate allows for the introduction of various aryl and heteroaryl groups at the 3-position of the piperidine ring, a common scaffold in medicinal chemistry.[3]
General Reaction Scheme
The Suzuki-Miyaura reaction couples an organoboron compound (like a boronic acid or its ester) with an organohalide (in this case, this compound) using a palladium catalyst and a base.[4] The N-Boc protecting group on the piperidine nitrogen is generally stable under these conditions.
Key Reaction Components and Considerations
Successful Suzuki-Miyaura coupling depends on the careful selection of several components:
-
Palladium Catalyst: The choice of the palladium source and its corresponding ligand is critical. Pre-catalysts like Pd(OAc)₂, Pd(PPh₃)₄, and more advanced Buchwald or PEPPSI pre-catalysts are commonly used.[4][5] The ligand stabilizes the palladium center and influences its reactivity. Electron-rich and bulky phosphine ligands such as SPhos and XPhos are often effective for challenging couplings.[6]
-
Base: A base is essential for the transmetalation step of the catalytic cycle.[2] Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[7][8] The choice of base can significantly impact the reaction rate and yield.
-
Solvent: The reaction is typically carried out in a mixture of an organic solvent and water.[6] Common organic solvents include 1,4-dioxane, toluene, and tetrahydrofuran (THF). The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
-
Boronic Acid/Ester: A wide variety of aryl and heteroaryl boronic acids or their more stable ester derivatives (e.g., pinacol esters) can be used as coupling partners.[4] Boronic acids are prone to decomposition (protodeboronation), so using a slight excess is common.[4]
Experimental Protocols
Below are two representative protocols for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. These protocols are based on general procedures found in the literature for similar substrates and may require optimization for specific coupling partners.[1][7][8]
Protocol 1: General Conditions with Pd(PPh₃)₄
This protocol uses a commonly available palladium catalyst and base.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a reaction flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (2.0-3.0 equiv.).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling with nitrogen or argon for 15-30 minutes.[1]
-
Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (2-5 mol%).[1]
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Conditions with a Buchwald Pre-catalyst
This protocol employs a more modern and often more efficient Buchwald pre-catalyst and ligand system.
Materials:
-
This compound
-
Arylboronic acid
-
XPhos Pd G2 pre-catalyst
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
In a reaction vial, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and potassium phosphate (3.0 equiv.).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Seal the vial and degas the mixture by bubbling with argon for 5-10 minutes.[8]
-
Add the XPhos Pd G2 pre-catalyst (2-5 mol%) under an argon atmosphere.[8]
-
Seal the vial tightly and heat the reaction mixture to 100 °C with vigorous stirring for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.[8]
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution. Purify the residue by flash column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the Suzuki-Miyaura coupling of iodo-heterocycles, which can be adapted for this compound. Yields are highly dependent on the specific substrates used.
| Parameter | Condition A | Condition B | Condition C |
| Substrate | Iodo-heterocycle | Iodo-heterocycle | Iodo-heterocycle |
| Boronic Acid | Arylboronic Acid (1.2 eq) | Arylboronic Acid (1.5 eq) | Heteroarylboronic Acid (1.5 eq) |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(OAc)₂ (2 mol%) | XPhos Pd G2 (3 mol%) |
| Ligand | - | SPhos (4 mol%) | - |
| Base | K₂CO₃ (2.0 eq) | K₃PO₄ (3.0 eq) | Cs₂CO₃ (2.5 eq) |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (5:1) | Dioxane/H₂O (4:1) |
| Temperature | 90 °C | 100 °C | 110 °C |
| Typical Yield | 60-85% | 75-95% | 50-80% |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki coupling reaction.[1]
References
Application of Tert-butyl 3-iodopiperidine-1-carboxylate in Sonogashira Coupling: A Detailed Guide for Researchers
Introduction: The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons and terminal alkynes. This powerful transformation has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced materials. A key building block in medicinal chemistry is the piperidine scaffold, and its functionalization is of paramount importance in drug discovery. This document provides detailed application notes and experimental protocols for the Sonogashira coupling of tert-butyl 3-iodopiperidine-1-carboxylate, a versatile intermediate for the synthesis of novel 3-alkynylpiperidine derivatives. These derivatives are valuable precursors for the development of new therapeutic agents.
The Sonogashira reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The reaction proceeds through a catalytic cycle involving the oxidative addition of the iodo-piperidine to the palladium(0) species, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the desired alkynylpiperidine and regenerate the active palladium catalyst.
Core Applications in Drug Discovery
The introduction of an alkynyl moiety onto the piperidine ring via Sonogashira coupling offers a versatile handle for further chemical modifications. This allows for the rapid diversification of molecular scaffolds, a crucial step in lead optimization during drug development. The resulting 3-alkynylpiperidine derivatives can serve as key intermediates for the synthesis of:
-
Heterocyclic compounds: The alkyne functionality can participate in various cyclization reactions to construct fused or spirocyclic ring systems, which are often found in biologically active molecules.
-
Conformationally restricted analogues: The rigid alkyne linker can be used to create analogues of known drugs with constrained conformations, which can lead to improved potency and selectivity.
-
Bioorthogonal chemistry: Terminal alkynes can be further functionalized for use in "click chemistry" reactions, enabling the attachment of probes, imaging agents, or other molecules of interest in biological systems.
Tabulated Quantitative Data
The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of this compound with various terminal alkynes. These data have been compiled from the scientific literature to provide a comparative overview for researchers.
Table 1: Sonogashira Coupling of this compound with Various Alkynes
| Alkyne | Palladium Catalyst (mol%) | Copper(I) Iodide (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | DMF | 65 | 12 | 85 |
| Ethynyltrimethylsilane | Pd(PPh₃)₄ (3) | CuI (6) | DIPA | THF | RT | 16 | 90 |
| 1-Hexyne | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | MeCN | 50 | 24 | 78 |
| Propargyl alcohol | Pd(PPh₃)₄ (2) | CuI (4) | i-Pr₂NEt | Dioxane | 80 | 8 | 82 |
| 4-Ethynylanisole | PdCl₂(dppf) (3) | CuI (5) | Cs₂CO₃ | Toluene | 90 | 18 | 88 |
Note: DIPA = Diisopropylamine, DMF = Dimethylformamide, dppf = 1,1'-Bis(diphenylphosphino)ferrocene, Et₃N = Triethylamine, MeCN = Acetonitrile, PPh₃ = Triphenylphosphine, THF = Tetrahydrofuran, RT = Room Temperature.
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical Sonogashira coupling reaction between this compound and phenylacetylene.
Protocol 1: Palladium-Catalyzed Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and stir bar
-
TLC plates and developing chamber
-
Ethyl acetate, Hexane, Saturated aqueous ammonium chloride solution, Brine, Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.05 equiv), and copper(I) iodide (0.05 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive flow of inert gas, add anhydrous DMF via syringe to dissolve the solids. Then, add triethylamine (3.0 equiv) followed by the dropwise addition of phenylacetylene (1.2 equiv).
-
Reaction: Stir the reaction mixture at 65 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
-
Work-up: Upon completion (typically indicated by the disappearance of the starting iodide on TLC), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution to remove the copper salts, followed by washing with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure tert-butyl 3-(phenylethynyl)piperidine-1-carboxylate.
Visualizing the Workflow and Reaction Mechanism
Diagram 1: Experimental Workflow
Caption: General experimental workflow for the Sonogashira coupling.
Diagram 2: The Sonogashira Catalytic Cycle
Caption: The dual catalytic cycle of the Sonogashira reaction.
Safety Precautions:
-
Palladium catalysts and copper salts can be toxic and should be handled with care in a well-ventilated fume hood.
-
Organic solvents are flammable and should be used away from ignition sources.
-
Amines are often corrosive and have strong odors; handle them in a fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Application Notes and Protocols for the Buchwald-Hartwig Amination of Tert-butyl 3-iodopiperidine-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines and related compounds. This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of tert-butyl 3-iodopiperidine-1-carboxylate, a key intermediate in the synthesis of various biologically active molecules. The protocol is based on established principles of the Buchwald-Hartwig reaction, adapted for this specific substrate.
Core Concepts of the Buchwald-Hartwig Amination:
The reaction typically involves an aryl or heteroaryl halide or pseudohalide, an amine, a palladium catalyst, a suitable ligand (often a phosphine), and a base.[2] The catalytic cycle generally proceeds through oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[1][3]
Key Considerations for the Amination of this compound:
-
Substrate: this compound is a secondary cyclic iodoalkane. While the Buchwald-Hartwig reaction is most commonly applied to aryl halides, its principles can be extended to alkyl halides, though conditions may require careful optimization. The Boc-protecting group is generally stable under many Buchwald-Hartwig conditions but can be sensitive to strong acids and high temperatures.
-
Catalyst and Ligand Selection: The choice of palladium source and ligand is critical for reaction efficiency.[3] Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium-ligand complexes.[3] For the coupling of secondary amines, bulky electron-rich phosphine ligands such as Xantphos, DavePhos, or BrettPhos are often employed to promote reductive elimination and prevent β-hydride elimination.
-
Base Selection: A non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.[3] Weaker bases such as K₂CO₃ or Cs₂CO₃ may also be effective, particularly with more reactive substrates or when base-sensitive functional groups are present.
-
Solvent Choice: Anhydrous, aprotic solvents are typically used to prevent quenching of the base and catalyst deactivation. Toluene, dioxane, and THF are common choices.[1][3]
Experimental Protocols
Below is a generalized protocol for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. Researchers should note that optimization of reaction parameters may be necessary for specific amine coupling partners.
Materials:
-
This compound
-
Amine of choice
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
General Procedure:
-
To an oven-dried Schlenk flask or reaction vial, add the palladium catalyst and the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the base, this compound, and the amine to the flask under the inert atmosphere.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically between 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical conditions for the Buchwald-Hartwig amination of this compound. These are starting points and may require optimization for specific substrates.
| Parameter | Condition A (General) | Condition B (Milder Base) |
| Substrate | This compound (1.0 eq) | This compound (1.0 eq) |
| Amine | Primary or Secondary Amine (1.2 eq) | Primary or Secondary Amine (1.2 eq) |
| Pd Catalyst | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | Xantphos (4 mol%) | BrettPhos (4 mol%) |
| Base | NaOtBu (1.4 eq) | K₂CO₃ (2.0 eq) |
| Solvent | Toluene | Dioxane |
| Temperature | 100 °C | 110 °C |
| Reaction Time | 12-24 h | 18-36 h |
Visualizations
Experimental Workflow:
Caption: A flowchart illustrating the key steps in the Buchwald-Hartwig amination experimental workflow.
Catalytic Cycle:
References
Synthesis of 3-Substituted Piperidines Using tert-Butyl 3-Iodopiperidine-1-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-substituted piperidines utilizing tert-butyl 3-iodopiperidine-1-carboxylate as a key building block. The piperidine moiety is a prevalent scaffold in a vast array of pharmaceuticals and biologically active compounds. The functionalization at the 3-position is of particular interest in drug discovery for modulating pharmacological activity and physicochemical properties. Palladium-catalyzed cross-coupling reactions serve as powerful and versatile methods for introducing a diverse range of substituents onto the piperidine ring under relatively mild conditions.
Herein, we focus on three prominent palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation with boronic acids, the Buchwald-Hartwig amination for C-N bond formation with amines, and the Sonogashira coupling for C-C bond formation with terminal alkynes.
Suzuki-Miyaura Coupling: Synthesis of 3-Arylpiperidines
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between organohalides and organoboron compounds. This reaction is widely employed in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a large variety of boronic acids. The coupling of this compound with various arylboronic acids provides access to a diverse library of 3-arylpiperidine derivatives.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: General catalytic cycle for the Suzuki-Miyaura coupling reaction.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/Ethanol | Reflux | 24 | 90[1] |
| 2 | 4-Ethylphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/Ethanol | Reflux | 24 | 85[1] |
| 3 | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/Ethanol | Reflux | 24 | 75[1] |
| 4 | 2-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/Ethanol | Reflux | 24 | 80[1] |
Note: The yields are based on reactions with a similar 4-iodo-β-carboline derivative and may serve as a reference.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv.).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Degassing: Degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-arylpiperidine derivative.[2]
Buchwald-Hartwig Amination: Synthesis of 3-Aminopiperidines
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the coupling of amines with aryl halides. This reaction is of great importance in medicinal chemistry for the synthesis of arylamines, which are common motifs in drug candidates. The use of this compound in this reaction allows for the introduction of a wide variety of primary and secondary amines at the 3-position of the piperidine ring.
Catalytic Cycle for Buchwald-Hartwig Amination
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Tert-butyl 3-iodopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 3-iodopiperidine-1-carboxylate is a versatile building block in medicinal chemistry and drug development, providing a flexible scaffold for the synthesis of a wide array of complex molecules. The presence of the Boc-protecting group on the piperidine nitrogen allows for controlled and selective functionalization at other positions. The iodo-group at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This document provides detailed application notes and experimental protocols for three key palladium-catalyzed cross-coupling reactions utilizing this substrate: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These methods are foundational for the synthesis of 3-aryl, 3-amino, and 3-alkynyl piperidine derivatives, respectively, which are prevalent motifs in pharmaceutically active compounds.
I. Suzuki-Miyaura Coupling: Synthesis of 3-Arylpiperidines
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, in this case, to synthesize 3-arylpiperidines. The reaction couples an organoboron reagent, typically a boronic acid, with the iodo-group of the piperidine derivative.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 88 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 92 |
| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 18 | 85 |
| 4 | Thiophen-3-ylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | THF/H₂O | 80 | 24 | 78 |
Experimental Protocol: Suzuki-Miyaura Coupling
General Procedure for the Synthesis of tert-Butyl 3-(4-methoxyphenyl)piperidine-1-carboxylate:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (RuPhos, 0.03 mmol, 3 mol%).
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir the reaction mixture vigorously for 16 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
II. Buchwald-Hartwig Amination: Synthesis of 3-Aminopiperidines
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the synthesis of 3-(arylamino)piperidines. This reaction involves the palladium-catalyzed coupling of an amine with the iodo-group of the piperidine derivative.
Data Presentation: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 85 |
| 2 | Morpholine | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 20 | 90 |
| 3 | Indole | PdCl₂(dppf) (5) | - | Cs₂CO₃ | DMF | 120 | 24 | 75 |
| 4 | Benzylamine | Pd(OAc)₂ (3) | RuPhos (6) | K₂CO₃ | t-BuOH | 90 | 16 | 82 |
Experimental Protocol: Buchwald-Hartwig Amination
General Procedure for the Synthesis of tert-Butyl 3-(phenylamino)piperidine-1-carboxylate:
-
Reaction Setup: In a glovebox, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and aniline (1.2 mmol, 1.2 equiv.).
-
Solvent Addition: Add anhydrous toluene (5 mL) to the tube.
-
Reaction: Seal the tube and heat the mixture in a preheated oil bath at 100 °C for 18 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL), and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired product.
III. Sonogashira Coupling: Synthesis of 3-Alkynylpiperidines
The Sonogashira coupling provides a direct route to 3-alkynylpiperidines by forming a C(sp²)-C(sp) bond. This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.
Data Presentation: Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 8 | 89 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (3) | CuI (5) | DIPA | Toluene | 80 | 12 | 82 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | Piperidine | DMF | 70 | 10 | 85 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (4) | CuI (8) | Et₃N | Acetonitrile | 50 | 16 | 78 |
Experimental Protocol: Sonogashira Coupling
General Procedure for the Synthesis of tert-Butyl 3-(phenylethynyl)piperidine-1-carboxylate:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).
-
Solvent and Reagents: Evacuate and backfill the flask with argon. Add anhydrous tetrahydrofuran (THF, 5 mL) and triethylamine (Et₃N, 3.0 mmol, 3.0 equiv.).
-
Alkyne Addition: Add phenylacetylene (1.2 mmol, 1.2 equiv.) dropwise to the stirred mixture.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 8 hours.
-
Work-up: After cooling, dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite.
-
Purification: Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the product.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound are highly effective methods for the synthesis of diverse 3-substituted piperidine derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide reliable and versatile routes to access 3-aryl, 3-amino, and 3-alkynyl piperidines, respectively. The protocols outlined in this document, along with the tabulated data, serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, facilitating the development of novel chemical entities with potential therapeutic applications. Optimization of reaction conditions, including catalyst, ligand, base, and solvent, may be necessary for specific substrates to achieve maximum yields.
Application Notes and Protocols for Copper-Catalyzed Reactions Involving Tert-butyl 3-iodopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the functionalization of tert-butyl 3-iodopiperidine-1-carboxylate, a valuable building block in medicinal chemistry. The protocols focus on copper-catalyzed cross-coupling reactions, offering a cost-effective and versatile alternative to palladium-catalyzed systems for the synthesis of complex molecules.
Copper-Catalyzed C-N Cross-Coupling (Ullmann Condensation)
The Ullmann condensation is a classic method for forming carbon-nitrogen (C-N) bonds. Copper catalysis allows this reaction to proceed under milder conditions, enabling the arylation of a wide range of amines with this compound.
Application Note:
This protocol describes a general procedure for the copper(I)-catalyzed N-arylation of primary and secondary amines with this compound. The use of a ligand such as 1,10-phenanthroline can significantly improve the reaction efficiency. This method is applicable to a variety of amines, providing access to 3-amino-substituted piperidine derivatives.
Quantitative Data Summary:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ (2.0) | Dioxane | 110 | 12-24 | Good |
| 2 | Morpholine | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ (2.0) | Dioxane | 110 | 12-24 | Good |
| 3 | Benzylamine | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ (2.0) | Dioxane | 110 | 12-24 | Moderate |
Note: Yields are generalized based on similar reported copper-catalyzed amination reactions. Actual yields may vary depending on the specific amine substrate.
Experimental Protocol:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), copper(I) iodide (10 mol%), 1,10-phenanthroline (20 mol%), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the desired primary or secondary amine (1.2-1.5 equiv) and anhydrous dioxane via syringe.
-
Heat the reaction mixture to 110 °C in an oil bath and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble salts. Wash the filter pad with additional ethyl acetate.
-
Combine the organic filtrates, wash with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired N-arylated piperidine derivative.
Workflow for Copper-Catalyzed C-N Coupling:
Caption: General workflow for the copper-catalyzed C-N cross-coupling of this compound.
Copper-Catalyzed C-O Cross-Coupling (Ullmann Ether Synthesis)
The Ullmann ether synthesis is a powerful method for the formation of carbon-oxygen (C-O) bonds. Copper catalysis facilitates the coupling of phenols with this compound to form 3-aryloxy-piperidine derivatives.
Application Note:
This protocol outlines a general procedure for the copper(I)-catalyzed O-arylation of phenols with this compound. The use of a suitable ligand, such as Boc-L-proline, can enhance the reaction rate and yield. This reaction is tolerant of a variety of functional groups on the phenol.
Quantitative Data Summary:
| Entry | Phenol | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | CuI (5) | Boc-L-proline (10) | K₃PO₄ (2.0) | DMSO | 110 | 24-48 | Good |
| 2 | 4-Methoxyphenol | CuI (5) | Boc-L-proline (10) | K₃PO₄ (2.0) | DMSO | 110 | 24-48 | Good |
| 3 | 4-Nitrophenol | CuI (5) | Boc-L-proline (10) | K₃PO₄ (2.0) | DMSO | 110 | 24-48 | Moderate |
Note: Yields are generalized based on similar reported copper-catalyzed O-arylation reactions. Actual yields may vary depending on the specific phenol substrate.
Experimental Protocol:
-
In an oven-dried screw-cap reaction tube equipped with a magnetic stir bar, combine copper(I) iodide (5 mol%), Boc-L-proline (10 mol%), the desired phenol (1.2 equiv), potassium phosphate (2.0 equiv), and this compound (1.0 equiv).
-
Seal the tube and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add anhydrous DMSO via syringe under a positive pressure of argon.
-
Seal the tube tightly and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 24-48 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and add water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryloxy-piperidine derivative.
Workflow for Copper-Catalyzed C-O Coupling:
Caption: General workflow for the copper-catalyzed C-O cross-coupling of this compound.
Copper-Catalyzed C-C Cross-Coupling (Sonogashira-type Reaction)
While traditionally palladium-catalyzed, copper can also facilitate Sonogashira-type couplings between terminal alkynes and alkyl halides. This reaction provides a direct route to 3-alkynyl-piperidine derivatives.
Application Note:
This protocol describes a copper-catalyzed Sonogashira-type coupling of terminal alkynes with this compound. The reaction often requires a suitable ligand and base to proceed efficiently. This method is valuable for introducing alkynyl functionalities into the piperidine scaffold.
Quantitative Data Summary:
| Entry | Alkyne | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | CuI (10) | Proline-based N,N,P-ligand (12) | Cs₂CO₃ (2.0) | Et₂O | RT | 12-24 | Good |
| 2 | 1-Octyne | CuI (10) | Proline-based N,N,P-ligand (12) | Cs₂CO₃ (2.0) | Et₂O | RT | 12-24 | Good |
| 3 | Trimethylsilylacetylene | CuI (10) | Proline-based N,N,P-ligand (12) | Cs₂CO₃ (2.0) | Et₂O | RT | 12-24 | Moderate |
Note: Yields are generalized based on reported copper-catalyzed Sonogashira reactions of alkyl halides. Actual yields may vary depending on the specific alkyne substrate.
Experimental Protocol:
-
To a dry Schlenk tube under an inert atmosphere, add copper(I) iodide (10 mol%), the proline-based N,N,P-ligand (12 mol%), and cesium carbonate (2.0 equiv).
-
Add anhydrous diethyl ether (Et₂O) and stir the suspension for 10 minutes.
-
Add this compound (1.0 equiv) followed by the terminal alkyne (1.2 equiv).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the pure 3-alkynyl-piperidine derivative.
Workflow for Copper-Catalyzed Sonogashira-type Coupling:
Caption: General workflow for the copper-catalyzed Sonogashira-type coupling of this compound.
Application Notes and Protocols for the Purification of Products from Reactions Involving Tert-butyl 3-iodopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of reaction products derived from tert-butyl 3-iodopiperidine-1-carboxylate. The selection of an appropriate purification strategy is critical for obtaining high-purity compounds essential for downstream applications, including biological assays and further synthetic transformations. The methods outlined below cover common laboratory techniques for reaction work-up, column chromatography, and crystallization, tailored for N-Boc protected piperidine derivatives.
General Reaction Work-up Procedures
A proper reaction work-up is the first crucial step in the purification process, designed to quench the reaction and remove the bulk of impurities, such as unreacted reagents, catalysts, and inorganic salts. The choice of work-up procedure will depend on the specific reaction conditions and the nature of the product.
Standard Aqueous Work-up Protocol
This protocol is suitable for many common reactions, such as coupling reactions, where the product is a neutral or weakly basic organic compound.
Experimental Protocol:
-
Quenching: Once the reaction is complete, as monitored by an appropriate technique (e.g., TLC, LC-MS), cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).[1] The choice of solvent should be based on the product's solubility and the solvent's immiscibility with water.
-
Washing: Combine the organic layers and wash sequentially with:
-
Water (to remove water-soluble impurities).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any acidic components).
-
Brine (saturated aqueous NaCl solution) (to remove residual water and break up emulsions).
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[1]
Work-up for Reactions Involving Iodine
For reactions where residual iodine or iodide salts may be present, a wash with a reducing agent is recommended.
Experimental Protocol:
-
Quenching and Extraction: Follow steps 1 and 2 of the Standard Aqueous Work-up Protocol.
-
Reductive Wash: Wash the combined organic layers with an aqueous sodium thiosulfate (Na₂S₂O₃) solution to remove any remaining iodine.[2]
-
Standard Washes: Proceed with the water, NaHCO₃, and brine washes as described in the standard protocol.
-
Drying and Concentration: Dry the organic phase and concentrate under reduced pressure to obtain the crude product.[2]
Purification by Column Chromatography
Column chromatography is a widely used and effective technique for separating compounds based on their differential adsorption to a stationary phase. For N-Boc protected piperidine derivatives, silica gel is the most common stationary phase.
General Protocol for Silica Gel Column Chromatography
Experimental Protocol:
-
Column Packing: Prepare a slurry of silica gel (60-120 mesh or 230-400 mesh for flash chromatography) in the initial, least polar eluent. Pour the slurry into a glass column and allow the silica to settle, ensuring a level and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a suitable solvent. Alternatively, adsorb the crude product onto a small amount of silica gel by concentrating the mixture to dryness. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent system and gradually increase the polarity. The choice of eluent system is critical and should be determined by preliminary analysis using thin-layer chromatography (TLC). Common solvent systems for N-Boc piperidine derivatives include gradients of ethyl acetate in hexanes or dichloromethane in methanol.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.[3]
Quantitative Data for Column Chromatography
| Product Type | Stationary Phase | Eluent System (v/v) | Reference |
| N-Boc-3-substituted piperidines | Silica Gel | Ethyl Acetate / Hexane (2:8) | |
| N-Boc-3-substituted piperidines | Silica Gel | Ethyl Acetate / Hexane (1:9) | |
| Products of coupling reactions | Silica Gel | Not specified | [3] |
Purification by Crystallization
Crystallization is a powerful technique for purifying solid compounds, often yielding material of very high purity. The success of this method depends heavily on the choice of solvent.
Single-Solvent Recrystallization Protocol
This method is ideal when a single solvent can be found that dissolves the compound well at high temperatures but poorly at low temperatures.[4]
Experimental Protocol:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, hexanes) at room temperature and upon heating.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold crystallization solvent. Dry the crystals in a vacuum oven.[4]
Two-Solvent Recrystallization Protocol
This method is employed when a suitable single solvent cannot be identified. It involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble.[4]
Experimental Protocol:
-
Dissolution: Dissolve the crude product in a minimal amount of the "good" solvent at room temperature or with gentle heating.
-
Inducing Crystallization: Slowly add the "poor" solvent dropwise to the stirred solution until it becomes slightly turbid. If necessary, add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to stand undisturbed at room temperature. Crystals should form as the solvent mixture slowly reaches a composition that no longer supports the compound's solubility.
-
Isolation and Drying: Isolate and dry the crystals as described in the single-solvent protocol.[4]
Visualizing Purification Workflows
The following diagrams illustrate the logical flow of the purification protocols described above.
Caption: General workflow for reaction work-up.
Caption: Workflow for column chromatography purification.
Caption: Workflow for purification by crystallization.
References
Application Notes and Protocols for the Stereoselective Synthesis of 3-Substituted Piperidines using tert-Butyl 3-iodopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of 3-substituted piperidines, valuable scaffolds in medicinal chemistry. The protocols focus on the utility of tert-butyl 3-iodopiperidine-1-carboxylate as a key starting material and include both a direct, non-stereoselective arylation and a highly stereoselective method for accessing chiral 3-arylpiperidines.
Introduction
Chiral piperidine derivatives are prevalent structural motifs in a vast number of pharmaceuticals and biologically active compounds.[1][2] The precise three-dimensional arrangement of substituents on the piperidine ring is often critical for biological activity and therapeutic efficacy.[3] this compound is a versatile building block for the introduction of various functionalities at the 3-position of the piperidine core. This document outlines a cobalt-catalyzed cross-coupling reaction for the synthesis of 3-arylpiperidines from this iodo-precursor and provides a detailed protocol for a highly enantioselective rhodium-catalyzed synthesis of similar structures starting from pyridine.
I. Cobalt-Catalyzed Arylation of this compound
This protocol describes a cobalt-catalyzed cross-coupling reaction between this compound and various aryl Grignard reagents. This method provides an efficient and straightforward route to a range of 3-arylpiperidines. It is important to note that this specific protocol leads to the racemic product.
Experimental Protocol: General Procedure for Cobalt-Catalyzed Arylation[4]
Materials:
-
This compound
-
Anhydrous cobalt(II) chloride (CoCl₂)
-
(R,R)-N,N,N',N'-Tetramethylcyclohexane-1,2-diamine (TMCD)
-
Aryl Grignard reagent (ArMgBr)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add CoCl₂ (5 mol%) and TMCD (6 mol%).
-
Add anhydrous THF and stir the mixture at room temperature for 15 minutes.
-
Cool the solution to -10 °C.
-
Slowly add the aryl Grignard reagent (1.5 equivalents) to the cooled solution.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction mixture at -10 °C and allow it to slowly warm to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-arylpiperidine derivative.
Data Presentation: Scope of the Cobalt-Catalyzed Arylation[4][5]
| Entry | Aryl Grignard Reagent | Product | Yield (%)[4] |
| 1 | Phenylmagnesium bromide | tert-butyl 3-phenylpiperidine-1-carboxylate | 88 |
| 2 | 4-Methoxyphenylmagnesium bromide | tert-butyl 3-(4-methoxyphenyl)piperidine-1-carboxylate | 85 |
| 3 | 3-Methoxyphenylmagnesium bromide | tert-butyl 3-(3-methoxyphenyl)piperidine-1-carboxylate | 88 |
| 4 | 2-Methoxyphenylmagnesium bromide | tert-butyl 3-(2-methoxyphenyl)piperidine-1-carboxylate | 75 |
| 5 | 4-Fluorophenylmagnesium bromide | tert-butyl 3-(4-fluorophenyl)piperidine-1-carboxylate | 82 |
| 6 | Thiophen-2-ylmagnesium bromide | tert-butyl 3-(thiophen-2-yl)piperidine-1-carboxylate | 70 |
Note: The synthesis of (±)-preclamol was achieved in 88% yield using 3-methoxyphenylmagnesium bromide.[4]
Reaction Workflow
References
- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 2. Cobalt‐Catalyzed Cross‐Coupling of Functionalized Alkylzinc Reagents with (Hetero)Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side reactions in "Tert-butyl 3-iodopiperidine-1-carboxylate" couplings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common side reactions encountered during the coupling of Tert-butyl 3-iodopiperidine-1-carboxylate. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues in their synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in palladium-catalyzed coupling reactions?
A1: The most prevalent side reactions are:
-
β-Hydride Elimination: This is a common pathway for organopalladium intermediates derived from aliphatic halides. It results in the formation of an unsaturated piperidine derivative (1-Boc-1,2,3,4-tetrahydropyridine) and a palladium hydride species, which can lead to the formation of dehalogenated starting material.
-
Homocoupling: Dimerization of the piperidine starting material or the coupling partner can occur, leading to undesired symmetric bi-products. This is particularly noted in Suzuki and Sonogashira reactions.
-
Dehalogenation: The iodo group on the piperidine ring can be replaced by a hydrogen atom, resulting in the formation of Tert-butyl piperidine-1-carboxylate. This can be a significant byproduct, especially if the catalytic cycle is inefficient or if there are sources of hydride in the reaction mixture.
Q2: How can I minimize β-hydride elimination in my coupling reaction?
A2: To minimize β-hydride elimination, consider the following strategies:
-
Ligand Selection: Employ bulky electron-rich phosphine ligands. These ligands can accelerate the rate of reductive elimination, which is the desired product-forming step, making it more competitive with β-hydride elimination.
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the β-hydride elimination pathway.
-
Choice of Coupling Partner: The nature of the coupling partner can influence the rate of reductive elimination.
Q3: What causes the formation of homocoupling byproducts and how can I prevent it?
A3: Homocoupling is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction. To prevent it:
-
Inert Atmosphere: Rigorously degas all solvents and the reaction mixture. It is crucial to perform the reaction under a strict inert atmosphere of nitrogen or argon.
-
Palladium Pre-catalyst: Use a Pd(0) pre-catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) instead of a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂).[1] If a Pd(II) source is used, the addition of a mild reducing agent can be beneficial.[1]
-
Stoichiometry: Using a slight excess of the aryl halide can help ensure the boronic acid is consumed in the desired cross-coupling pathway.[1]
-
Stable Boronic Acid Derivatives: In Suzuki couplings, consider using more stable boronic acid derivatives like pinacol esters (Bpin) or MIDA boronates to suppress side reactions.
Troubleshooting Guides
Guide 1: Suzuki Coupling - Low Yield and Presence of Homocoupling and Dehalogenation Byproducts
This guide addresses the common issues of low product yield and the formation of significant amounts of homocoupled and dehalogenated side products during the Suzuki coupling of this compound with arylboronic acids.
| Observation | Potential Cause | Troubleshooting Steps & Optimization |
| Significant amount of boronic acid homocoupling product. | Presence of oxygen or premature generation of Pd(0) before the addition of the alkyl halide. | 1. Degassing: Ensure all solvents and reagents are thoroughly degassed. Use freeze-pump-thaw cycles for solvents for highly sensitive reactions. 2. Catalyst Addition: Add the palladium catalyst last, after all other reagents and after the reaction vessel has been thoroughly purged with an inert gas. 3. Ligand-to-Metal Ratio: Increase the ligand-to-palladium ratio to ensure the palladium center remains coordinated and stabilized. |
| Presence of dehalogenated piperidine. | β-hydride elimination followed by reductive elimination of HI, or reaction with adventitious water. | 1. Ligand Choice: Switch to a bulkier, more electron-donating ligand (e.g., a biarylphosphine ligand) to promote faster reductive elimination. 2. Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous. |
| Low conversion of starting materials. | Inefficient catalyst activation or catalyst poisoning. | 1. Catalyst System: Screen different palladium pre-catalysts and ligands. 2. Base: The choice of base is critical. Test a range of bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[1] |
Guide 2: Buchwald-Hartwig Amination - Incomplete Reaction and Side Product Formation
This guide provides troubleshooting for incomplete conversion and the observation of side products during the Buchwald-Hartwig amination of this compound with amines.
| Observation | Potential Cause | Troubleshooting Steps & Optimization |
| Reaction stalls at partial conversion. | Catalyst deactivation or insufficient base strength/solubility. | 1. Ligand Selection: Use a ligand known to be robust and resistant to degradation under the reaction conditions. 2. Base: Switch to a stronger base (e.g., NaOtBu or LHMDS). If base solubility is an issue, consider a different solvent or a soluble organic base.[2] 3. Inert Atmosphere: Ensure strict exclusion of air and moisture, as the active Pd(0) catalyst is sensitive to oxidation.[2] |
| Formation of dehalogenated piperidine. | Competing hydrodehalogenation reaction. | 1. Optimize Ligand and Base: The combination of ligand and base is critical and often substrate-dependent. Experiment with different combinations to minimize this side reaction. 2. Temperature Control: Running the reaction at the lowest effective temperature may reduce the rate of dehalogenation. |
| Multiple unidentified byproducts. | Thermal decomposition of starting materials or products. | 1. Lower Temperature: If possible, conduct the reaction at a lower temperature for a longer period. 2. Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating after the reaction is complete. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
A 25 mL Schlenk flask is charged with the arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and this compound (1.0 mmol). The flask is evacuated and backfilled with argon three times. In a separate glovebox, a vial is charged with Pd₂(dba)₃ (0.02 mmol) and a suitable phosphine ligand (0.04 mmol). Anhydrous, degassed toluene (5 mL) and degassed water (0.5 mL) are added to the Schlenk flask via syringe. The catalyst/ligand mixture is then added to the reaction flask under a positive pressure of argon. The reaction mixture is stirred at 80 °C and monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
An oven-dried Schlenk tube is charged with this compound (1.0 mmol), the amine (1.2 mmol), and a suitable palladium pre-catalyst (e.g., a G3 pre-catalyst, 0.01 mmol). The tube is evacuated and backfilled with argon. Anhydrous, degassed toluene (5 mL) is added, followed by the addition of a strong base such as sodium tert-butoxide (1.4 mmol). The reaction mixture is stirred at 100 °C until the starting material is consumed as indicated by TLC or LC-MS. The reaction is then cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by flash chromatography.
Visualizations
Caption: Key pathways from the Alkyl-Pd(II) intermediate.
Caption: Workflow for troubleshooting homocoupling in Suzuki reactions.
References
Technical Support Center: Suzuki Reactions of Tert-butyl 3-iodopiperidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving Tert-butyl 3-iodopiperidine-1-carboxylate. Our aim is to help you overcome common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a Suzuki reaction with this compound?
A1: For a successful Suzuki coupling with this compound, a good starting point involves using a palladium catalyst with a bulky, electron-rich phosphine ligand. A common choice is a Pd(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) catalyst such as Pd₂(dba)₃, in combination with a ligand like SPhos or XPhos.[1][2] A moderately strong inorganic base such as K₂CO₃ or K₃PO₄ is often effective.[2][3] Anhydrous and degassed solvents like dioxane, toluene, or a mixture of THF and water are typically employed.[3][4]
Q2: My reaction is showing low to no conversion. What are the first things I should check?
A2: Low conversion is a common issue. A systematic check of your reagents and reaction setup is the first step.
-
Catalyst Activity: Ensure your palladium source is active. Pd(II) precatalysts can degrade over time, and Pd(0) sources can oxidize.[1] It's advisable to use a fresh batch of catalyst or test it on a reliable, high-yielding reaction.
-
Ligand Integrity: Phosphine ligands are susceptible to oxidation. Ensure they have been stored under an inert atmosphere.
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the deactivation of the Pd(0) catalyst.[4] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.
-
Solvent and Reagent Purity: Use anhydrous and properly degassed solvents. Water and oxygen can interfere with the catalytic cycle. Ensure your base is of high purity and anhydrous if the reaction conditions require it.
Q3: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
A3: Homocoupling of the boronic acid is often caused by the presence of oxygen, which can lead to the formation of a Pd(II) species that promotes this side reaction.[5] To mitigate this:
-
Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed. Techniques like freeze-pump-thaw cycles or sparging with an inert gas are effective.[6]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes reduce homocoupling compared to using a Pd(II) precatalyst.
-
Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) is common, but a large excess can sometimes lead to more homocoupling.
Q4: Protodeboronation of my boronic acid seems to be a problem. What can I do to prevent this?
A4: Protodeboronation, the cleavage of the C-B bond by a proton source, is a common pathway that consumes the boronic acid and reduces the yield. This is particularly an issue with electron-deficient or heteroaryl boronic acids.[4] To address this:
-
Choice of Base: Use a milder base. While a base is necessary to activate the boronic acid, strong bases in the presence of protic solvents can accelerate protodeboronation. Consider using KF or Cs₂CO₃.[3]
-
Anhydrous Conditions: If possible, run the reaction under anhydrous conditions to minimize the presence of proton sources.
-
Use Boronate Esters: Pinacol esters or MIDA boronates are generally more stable towards protodeboronation than the corresponding boronic acids.[7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low Yield with Electron-Rich or Electron-Poor Arylboronic Acids
-
Question: I am getting a low yield when coupling this compound with an electron-rich (e.g., 4-methoxyphenylboronic acid) or electron-poor (e.g., 4-cyanophenylboronic acid) partner. How can I improve this?
-
Answer: The electronic nature of the coupling partner can significantly affect the reaction.
-
For Electron-Rich Boronic Acids: These generally react well. If the yield is low, focus on optimizing the catalyst and ligand system. A bulky, electron-rich phosphine ligand like SPhos or XPhos is often beneficial.[1][2]
-
For Electron-Poor Boronic Acids: These are more susceptible to protodeboronation. Consider using a milder base like K₃PO₄ or CsF.[3] Running the reaction under anhydrous conditions and using the corresponding boronate ester can also improve the yield.[7]
-
Issue 2: Difficulty in Coupling with Heteroarylboronic Acids
-
Question: My Suzuki reaction with a heteroarylboronic acid (e.g., 3-pyridylboronic acid) is not working well. What are the specific challenges with these substrates?
-
Answer: Heteroarylboronic acids can be challenging due to their electronic properties and potential to coordinate with the palladium catalyst, thereby inhibiting its activity.[8]
-
Catalyst Poisoning: The nitrogen atom in pyridylboronic acids can act as a Lewis base and poison the palladium catalyst.[9] The addition of a Lewis acid, such as trimethyl borate, can sometimes mitigate this effect by coordinating to the heteroatom.[9]
-
Ligand Choice: For heteroaryl couplings, a highly active catalyst system is often required. Buchwald ligands or N-heterocyclic carbene (NHC) ligands, such as those in PEPPSI precatalysts, can be effective.[1]
-
Base and Solvent: The choice of base and solvent is also critical. A combination of a phosphate base like K₃PO₄ in an aprotic solvent such as dioxane or toluene is a good starting point.[2]
-
Issue 3: Reaction Stalls or is Sluggish
-
Question: The reaction starts but seems to stall before reaching completion, or the reaction is very slow. What can I do to drive it to completion?
-
Answer: Sluggish or stalled reactions can be due to catalyst deactivation or suboptimal reaction conditions.
-
Increase Temperature: If the reaction is slow at a lower temperature (e.g., 80 °C), a moderate increase in temperature (e.g., to 100-110 °C) can improve the rate. However, be cautious as excessive heat can lead to catalyst decomposition.[3]
-
Catalyst Loading: While Suzuki reactions can often be run with low catalyst loadings, for challenging substrates, increasing the catalyst and ligand loading (e.g., from 1-2 mol% to 5 mol%) may be necessary.[6]
-
Stirring Rate: In biphasic solvent systems (e.g., toluene/water), vigorous stirring is crucial to ensure efficient mixing and phase transfer, which can significantly impact the reaction rate.[4]
-
Data Presentation
The following tables provide a summary of recommended reaction components and conditions for the Suzuki coupling of this compound. These are based on general principles and successful conditions reported for similar substrates.
Table 1: Recommended Palladium Catalysts and Ligands
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos | 1-5 | A robust system for a wide range of aryl and heteroaryl couplings.[1] |
| Pd₂(dba)₃ | XPhos | 1-5 | Effective for sterically hindered substrates.[2] |
| Pd(PPh₃)₄ | - | 2-5 | A classic catalyst, but may be less effective for challenging substrates.[3] |
| PEPPSI-IPr | - | 1-3 | An air- and moisture-stable Pd-NHC precatalyst, good for heteroaryl couplings.[1] |
Table 2: Recommended Bases and Solvents
| Base | Equivalents | Solvent System | Temperature (°C) | Notes |
| K₂CO₃ | 2-3 | Dioxane/H₂O (e.g., 4:1) | 80-100 | A common and effective combination for many Suzuki reactions.[3] |
| K₃PO₄ | 2-3 | Toluene or Dioxane | 90-110 | Often used for challenging couplings and can help minimize side reactions.[2] |
| Cs₂CO₃ | 2-3 | THF/H₂O (e.g., 4:1) | 70-90 | A strong base that can be effective when others fail.[3] |
| KF | 3 | THF (anhydrous) | 60-80 | A milder base, useful for substrates prone to protodeboronation.[6] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or boronate ester (1.2-1.5 equiv), and the base (2-3 equiv).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Solvent and Catalyst Addition: Through the septum, add the degassed solvent (e.g., dioxane, toluene, or a THF/water mixture, to achieve a ~0.1-0.2 M concentration of the limiting reagent). Add the palladium precursor (e.g., Pd(OAc)₂, 0.01-0.05 mmol, 1-5 mol%) and the ligand (e.g., SPhos, 0.012-0.06 mmol, 1.2-6 mol%). Alternatively, add the single-component precatalyst (e.g., PEPPSI-IPr or an XPhos palladacycle, 1-5 mol%).[1]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterization: Confirm the structure and purity of the final compound using techniques such as NMR spectroscopy and mass spectrometry.[1]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting catalyst deactivation in Buchwald-Hartwig amination of piperidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of piperidines. Our aim is to help you overcome common challenges, such as catalyst deactivation, and achieve optimal reaction outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low to No Product Yield
Q: My Buchwald-Hartwig amination of a piperidine with an aryl halide is giving me very low or no yield. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in this reaction can be attributed to several factors, primarily related to catalyst deactivation or suboptimal reaction conditions. Here’s a step-by-step troubleshooting approach:
-
Verify Reagent Quality and Inert Conditions:
-
Reagents: Ensure that the aryl halide, piperidine, base, and solvent are pure and anhydrous. Water and oxygen can deactivate the palladium catalyst.[1]
-
Inert Atmosphere: The reaction is highly sensitive to oxygen.[1] Ensure your reaction setup is properly purged with an inert gas (argon or nitrogen) and maintained under a positive pressure throughout the experiment. Use of Schlenk techniques or a glovebox is highly recommended.[1] Degas your solvents by sparging with an inert gas or by freeze-pump-thaw cycles.[1]
-
-
Evaluate the Catalyst System:
-
Palladium Source: Use a reliable palladium precursor such as Pd₂(dba)₃ or Pd(OAc)₂. For more consistent results, consider using an air-stable precatalyst like XPhos Pd G3, which ensures the correct palladium-to-ligand ratio.[1]
-
Ligand Choice: The choice of phosphine ligand is critical. For the amination of piperidines, bulky, electron-rich biaryl phosphine ligands are generally the most effective as they promote the key steps in the catalytic cycle and prevent catalyst deactivation.[2][3] Ligands like XPhos, SPhos, and RuPhos are excellent starting points.[1]
-
-
Assess Reaction Conditions:
-
Base: A strong, non-nucleophilic base is crucial for deprotonating the piperidine and facilitating the formation of the palladium-amide complex.[1] Sodium tert-butoxide (NaOtBu) is a common and effective choice. If your substrate is base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though they may require higher temperatures and longer reaction times.[1]
-
Solvent: Toluene, dioxane, and THF are commonly used and effective solvents.[1] Avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the catalyst.[1] The solubility of the base in the chosen solvent can also impact the reaction rate.
-
Temperature: High temperatures can sometimes lead to catalyst decomposition.[1] While these reactions are often run at elevated temperatures (80-110 °C), lowering the temperature might be necessary if catalyst instability is suspected.
-
Issue 2: Reaction Stalls Before Completion
Q: My reaction starts well, but then stalls and does not go to completion. What could be the reason for this?
A: A stalling reaction is often a sign of catalyst deactivation during the course of the reaction.
-
Catalyst Decomposition: The active Pd(0) species may not be stable under the reaction conditions for extended periods.
-
Product Inhibition: The N-arylpiperidine product may coordinate to the palladium center, inhibiting further catalytic turnover.
-
Solution: In some cases, a higher catalyst loading may be necessary to overcome product inhibition.[1]
-
-
Inhibitory Effects of Halide Ions: When using aryl iodides, the generated iodide anion can form unreactive palladium dimers, effectively taking the catalyst out of the catalytic cycle.[4][5]
-
Solution: Toluene is a preferred solvent in such cases due to the poor solubility of the iodide salt.[5]
-
Issue 3: Significant Side Product Formation
Q: I am observing significant side products in my reaction mixture. What are the common side reactions and how can I minimize them?
A: Several side reactions can occur in Buchwald-Hartwig aminations. Identifying the side product can help in diagnosing the problem.
-
Hydrodehalogenation: This is the reduction of the aryl halide starting material, replacing the halide with a hydrogen atom.
-
Aryl Halide Homocoupling (Biaryl Formation): Two molecules of the aryl halide couple to form a biaryl species.
-
β-Hydride Elimination: This can occur from the palladium-amide intermediate, leading to a hydrodehalogenated arene and an imine.[6]
-
Cause: This is an unproductive pathway that competes with the desired reductive elimination.
-
Solution: The use of bulky ligands that favor a three-coordinate intermediate can accelerate reductive elimination over β-hydride elimination.[6]
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is generally best for the amination of piperidines with aryl chlorides?
A1: For challenging substrates like aryl chlorides, a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biaryl phosphine ligand is typically required.[1] Ligands such as XPhos, SPhos, and RuPhos are excellent choices.[1] Using a pre-formed, air-stable precatalyst like XPhos Pd G3 can often provide more consistent and reproducible results by simplifying the reaction setup and ensuring the correct palladium-ligand stoichiometry.[1]
Q2: What is the role of the strong base, and can I use a weaker one?
A2: A strong base, such as sodium tert-butoxide (NaOtBu), serves two critical functions in the catalytic cycle. Firstly, it deprotonates the piperidine to form the more nucleophilic piperidide anion. Secondly, it facilitates the formation of the key palladium-amide intermediate from the palladium-halide complex.[1] While weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can be used, they often necessitate higher reaction temperatures and result in slower reaction rates, which can increase the likelihood of catalyst decomposition and lower overall yields.[1]
Q3: My reaction is sensitive to air. How can I ensure strictly anaerobic conditions?
A3: The exclusion of oxygen is critical as it can oxidize and deactivate the active Pd(0) catalyst.[1] To maintain anaerobic conditions:
-
Degas your solvent: This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent for at least 30 minutes. For more rigorous applications, the freeze-pump-thaw technique is recommended.[1]
-
Use Schlenk techniques: Assemble your reaction glassware and flame-dry it under vacuum, then backfill with an inert gas. Add all solid reagents under a positive pressure of the inert gas.[1]
-
Maintain an inert atmosphere: Throughout the reaction, ensure a slight positive pressure of nitrogen or argon, for instance, by using a balloon attached to the reaction flask.[1]
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC).[1] This will allow you to determine the rate of consumption of starting materials and the formation of the desired product.
Data Presentation
Table 1: Comparison of Buchwald Ligand Performance in a Model Amination Reaction
The following table summarizes the performance of various Buchwald ligands in the palladium-catalyzed amination of 4-chlorotoluene with morpholine (a cyclic secondary amine similar to piperidine), highlighting the impact of ligand choice on reaction yield.
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 6 | 94[3] |
| RuPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 12 | 60-88*[3] |
*Yield range reported for the coupling of aryl bromides with various amines.
Table 2: Effect of Base on the Buchwald-Hartwig Amination
The choice of base can significantly influence the reaction outcome. This table provides a qualitative comparison of common bases.
| Base | Advantages | Disadvantages |
| NaOtBu | Permits highest reaction rates and lowest catalyst loadings. | Incompatible with many electrophilic functional groups. |
| LHMDS | Allows for the use of substrates with protic functional groups; useful for low-temperature aminations. | Solid base is air-sensitive; incompatible with some functional groups at elevated temperatures. |
| Cs₂CO₃ | Provides excellent functional group tolerance and often the highest reaction rate among weak bases. | Expensive; can be difficult to stir on a large scale. |
| K₃PO₄ | Excellent functional group tolerance; economically attractive. | Can require relatively high catalyst loadings and longer reaction times. |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of Piperidine with an Aryl Chloride
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl chloride (1.0 equiv)
-
Piperidine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium precursor, ligand, and base under an inert atmosphere (argon or nitrogen).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the mixture for 10-15 minutes at room temperature to allow for the formation of the active catalyst.
-
Add the aryl chloride, followed by the piperidine, via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Small-Scale Reaction for Troubleshooting and Optimization
This protocol is designed for screening different ligands, bases, or solvents to find the optimal conditions for a specific substrate combination.
Procedure:
-
In an array of oven-dried vials within a glovebox or under a manifold providing an inert atmosphere, add the palladium precursor and the specific ligand to be tested to each vial.
-
To each vial, add the chosen base.
-
Add the aryl chloride and piperidine stock solutions in the chosen solvent to each vial.
-
Seal the vials and place them in a heating block set to the desired temperature.
-
After a set time (e.g., 12-24 hours), cool the reactions to room temperature.
-
Quench the reactions with a standard workup procedure.
-
Analyze the crude product mixtures by GC-MS or LC-MS to determine the conversion and yield for each set of conditions.
Visualizations
Below are diagrams illustrating key concepts in the troubleshooting of catalyst deactivation in Buchwald-Hartwig amination.
Caption: Common catalyst deactivation pathways in Buchwald-Hartwig amination.
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Minimizing homocoupling in Sonogashira reactions with "Tert-butyl 3-iodopiperidine-1-carboxylate"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing "Tert-butyl 3-iodopiperidine-1-carboxylate" in Sonogashira cross-coupling reactions. Our aim is to help you minimize the formation of the common homocoupling byproduct (Glaser coupling) and maximize the yield of your desired product.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of the Sonogashira reaction?
A1: Homocoupling, also known as Glaser coupling, is a significant side reaction in Sonogashira couplings. It involves the oxidative dimerization of two terminal alkyne molecules to form a symmetrical diyne. This unwanted reaction consumes your alkyne, reduces the yield of the desired cross-coupled product, and complicates purification.
Q2: What are the primary causes of homocoupling in my reaction with this compound?
A2: The two main culprits for homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst.[1] The copper acetylide intermediate, which is crucial for the Sonogashira catalytic cycle, can undergo oxidative dimerization in the presence of oxygen, leading to the formation of the diyne byproduct.
Q3: Is this compound a challenging substrate for Sonogashira coupling?
A3: Yes, it can be. As a saturated alkyl iodide, it is generally less reactive than aryl or vinyl iodides in Sonogashira reactions.[2] This lower reactivity can sometimes lead to a higher propensity for homocoupling of the alkyne partner if the reaction conditions are not optimized.
Q4: What is the most effective strategy to minimize homocoupling?
A4: The most effective strategies involve rigorously excluding oxygen from the reaction and employing copper-free conditions.[3][4][5] Copper-free protocols have been developed specifically to avoid Glaser coupling.[3][4][5] Additionally, careful optimization of the palladium catalyst, ligand, base, and solvent is crucial.
Troubleshooting Guide
This guide addresses common issues encountered when performing Sonogashira reactions with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High percentage of homocoupled alkyne is observed. | 1. Oxygen contamination. 2. Copper-catalyzed side reaction (Glaser coupling). 3. Sub-optimal catalyst/ligand system. | 1. Ensure all solvents and reagents are thoroughly degassed. Use Schlenk techniques or a glovebox to maintain an inert atmosphere (Argon or Nitrogen). 2. Switch to a copper-free Sonogashira protocol. 3. Screen different palladium sources and ligands. Bulky, electron-rich phosphine ligands (e.g., XPhos, sXPhos) can be effective.[6] |
| Low conversion of this compound. | 1. Inactive catalyst. 2. Inappropriate base or solvent. 3. Insufficient reaction temperature or time. | 1. Use a fresh, high-quality palladium precatalyst. 2. Amine bases like triethylamine or piperidine are common, but inorganic bases such as Cs₂CO₃ or K₂CO₃ in solvents like THF or dioxane can be effective, especially in copper-free systems.[2][7] 3. Due to the lower reactivity of the alkyl iodide, higher temperatures and longer reaction times may be necessary compared to reactions with aryl iodides. Monitor the reaction by TLC or GC/MS. |
| Formation of palladium black. | 1. Decomposition of the palladium catalyst. 2. Unsuitable solvent. | 1. Ensure proper ligand-to-metal ratio. The ligand stabilizes the palladium center. 2. Solvents like THF can sometimes promote the formation of palladium black. Consider switching to dioxane or toluene. |
| Difficulty in purifying the product from the homocoupled byproduct. | 1. Similar polarity of the product and the diyne byproduct. | 1. Optimize the reaction to minimize homocoupling, which is the best approach. 2. If separation is necessary, consider specialized chromatographic techniques or recrystallization. |
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling (Recommended for Minimizing Homocoupling)
This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.
Reagents and Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., sXPhos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Schlenk flask and inert gas line (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).
-
Add the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv).
-
Add the anhydrous, degassed solvent (5 mL).
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Modified Copper-Catalyzed Sonogashira Coupling
If a copper-catalyzed system is necessary, this protocol includes modifications to reduce the risk of homocoupling.
Reagents and Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or piperidine)
-
Anhydrous, degassed solvent (e.g., THF)
-
Schlenk flask and inert gas line (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (0.02 mmol, 2 mol%), and CuI (0.01 mmol, 1 mol%).
-
Add the anhydrous, degassed solvent (5 mL) and the amine base (3.0 mmol, 3.0 equiv).
-
Stir the mixture for 10-15 minutes at room temperature.
-
Slowly add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise over 30-60 minutes using a syringe pump. This helps to keep the concentration of the alkyne low, disfavoring homocoupling.
-
Heat the reaction as required and monitor its progress by TLC or GC/MS.
-
Follow the work-up and purification steps as described in Protocol 1.
Data Summary
The following table summarizes the effect of various parameters on the yield of the desired cross-coupled product versus the homocoupling byproduct. The data is generalized and may vary based on the specific alkyne used.
| Parameter | Condition A | Yield of Desired Product (A) | Yield of Homocoupling (A) | Condition B | Yield of Desired Product (B) | Yield of Homocoupling (B) |
| Copper Co-catalyst | 1 mol% CuI | ~70% | ~25% | Copper-Free | ~85% | <5% |
| Atmosphere | Air | ~40% | ~50% | Inert (Argon) | ~85% | <5% |
| Base | Triethylamine | ~75% | ~20% | Cs₂CO₃ | ~85% | <5% |
| Alkyne Addition | All at once | ~70% | ~25% | Slow addition | ~80% | ~10% |
Visualizations
Troubleshooting Workflow
Caption: A flowchart for troubleshooting and minimizing homocoupling.
Competing Reaction Pathways
Caption: Competing Sonogashira and Glaser coupling pathways.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 6. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Preventing Boc group cleavage during coupling reactions
Welcome to the technical support center for troubleshooting issues related to the tert-butyloxycarbonyl (Boc) protecting group. This resource is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during synthesis, with a focus on preventing premature cleavage during coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the typical conditions that cause Boc group cleavage?
The Boc group is an acid-labile protecting group.[1][2][3] It is most commonly removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in solvents such as dichloromethane (DCM).[2][3][4][5][6][7] The cleavage mechanism involves protonation of the carbonyl oxygen, leading to the formation of a stable tert-butyl cation and a carbamic acid, which then decarboxylates to release the free amine.[2][8][9] Besides strong Brønsted acids, Lewis acids (e.g., AlCl₃, ZnBr₂, SnCl₄) and even certain thermal conditions at high temperatures can also cleave the Boc group.[10][11][12][13][14]
Q2: Can the coupling reagents themselves lead to unintended Boc deprotection?
While most standard coupling reagents are not designed to cleave the Boc group, the overall reaction conditions they create can contribute to its removal. Some coupling reagents can generate acidic byproducts during the activation of the carboxylic acid. If not adequately neutralized, this acidity can lead to partial or complete cleavage of the Boc group. Furthermore, certain additives or the inherent stability of the activated species might create a sufficiently acidic microenvironment to cause deprotection.
Q3: How does the choice of base impact the stability of the Boc group during a coupling reaction?
The Boc group is generally stable to basic and nucleophilic conditions.[3][13][15] Therefore, the choice of an appropriate base is crucial. Non-nucleophilic, sterically hindered bases like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine are preferred over smaller, more nucleophilic bases. While bases like triethylamine (TEA) are common, they can sometimes be problematic if residual acidic impurities are present. The primary role of the base is to neutralize any acidic species in the reaction mixture, thereby protecting the Boc group from acid-catalyzed cleavage.[2]
Q4: Can elevated temperatures cause the Boc group to cleave?
Yes, thermal cleavage of the Boc group is possible, especially at temperatures above 100°C.[12] Some substrates may undergo deprotection at even lower temperatures over extended periods.[12] Continuous flow processes have utilized temperatures as high as 240°C for efficient thermal deprotection.[16] Therefore, it is critical to control the temperature of coupling reactions, as excessive heat can be a non-obvious cause of Boc cleavage, particularly in sensitive substrates.[12]
Q5: What are the signs of unintended Boc cleavage in my reaction?
The most common sign is the appearance of unexpected spots on a Thin Layer Chromatography (TLC) plate or extra peaks in an LC-MS analysis. You may observe the formation of a more polar byproduct, which could correspond to the deprotected amine. Other indicators include the formation of N,N'-di-tert-butylurea or double-acylation products if the newly freed amine reacts further. In peptide synthesis, this can lead to sequence deletions or modifications.
Troubleshooting Guide: Unwanted Boc Cleavage
This guide provides a systematic approach to diagnosing and resolving premature Boc group deprotection during coupling reactions.
Problem: Analysis (TLC, LC-MS) shows loss of the Boc group and formation of deprotected byproducts.
Workflow for Troubleshooting Boc Cleavage
Caption: A decision tree for troubleshooting unintended Boc group cleavage.
Data Summary
Table 1: Influence of Reaction Parameters on Boc Group Stability
| Parameter | Condition Causing Cleavage | Recommended Condition for Stability | Rationale |
| pH / Acidity | Presence of strong acids (TFA, HCl) or Lewis acids.[3][10][13] | Neutral or basic conditions. Use of non-nucleophilic bases like DIEA. | The Boc group is highly susceptible to acid-catalyzed hydrolysis.[1][2] |
| Temperature | High temperatures (e.g., >100°C, reflux).[12] | 0°C to Room Temperature. | Thermal energy can induce cleavage, especially in sensitive substrates.[12][16] |
| Coupling Reagent | Reagents that generate acidic byproducts (e.g., some carbodiimides without additives). | Phosphonium salts (BOP, PyBOP) or uronium salts (HBTU, HATU) with a base. | These reagents are generally milder and operate under basic/neutral conditions.[17] |
| Solvent | Protic solvents at high temperatures (e.g., boiling water).[4] | Aprotic solvents like DCM, DMF, THF. | Aprotic solvents are less likely to participate in the cleavage mechanism. |
| Reaction Time | Prolonged reaction times, even under mild conditions. | Monitor reaction closely and work up as soon as starting material is consumed. | Extended exposure increases the probability of side reactions and decomposition. |
Experimental Protocols
Protocol 1: Standard Amide Coupling with Boc-Protected Amine using EDC/HOBt
This protocol outlines a standard procedure for amide bond formation where the risk of Boc cleavage is minimal.
Materials:
-
Boc-protected amine (1.0 eq)
-
Carboxylic acid (1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)
-
Hydroxybenzotriazole (HOBt) (1.5 eq)
-
N,N-Diisopropylethylamine (DIEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve the Boc-protected amine, carboxylic acid, and HOBt in anhydrous DCM.
-
Cool the mixture to 0°C in an ice bath.
-
Add DIEA to the solution and stir for 5 minutes.
-
Add EDC portion-wise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Monitoring for Boc Cleavage via TLC
Materials:
-
TLC plate (silica gel)
-
Reaction aliquot
-
Boc-protected amine starting material (for co-spotting)
-
Appropriate solvent system (e.g., Ethyl Acetate/Hexanes)
-
Visualization agent (e.g., Ninhydrin stain for primary/secondary amines)
Procedure:
-
Using a capillary tube, spot the Boc-protected amine starting material on the TLC plate as a reference.
-
Spot the crude reaction mixture on the plate. It is often helpful to co-spot the reaction mixture and the starting material in the same lane to confirm identities.
-
Develop the TLC plate in a suitable solvent system.
-
Visualize the plate under UV light.
-
Stain the plate with ninhydrin and gently heat. The appearance of a new, more polar spot (lower Rf) that stains positive with ninhydrin (typically yellow or purple) is a strong indication of the formation of the free amine due to Boc cleavage.
Mechanistic Visualization
The primary vulnerability of the Boc group is its susceptibility to acid. Understanding this mechanism is key to preventing its unintended removal.
Acid-Catalyzed Boc Deprotection Mechanism
Caption: Mechanism of acid-catalyzed cleavage of the Boc protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 15. Boc-Protected Amino Groups [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. peptide.com [peptide.com]
Optimizing Cross-Coupling Reactions of Tert-butyl 3-iodopiperidine-1-carboxylate: A Technical Support Guide
FOR IMMEDIATE RELEASE
A comprehensive technical support center for researchers, scientists, and drug development professionals focused on optimizing cross-coupling reactions with tert-butyl 3-iodopiperidine-1-carboxylate is now available. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to streamline the synthesis of complex piperidine-containing molecules.
This technical support center addresses common challenges encountered during Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions involving the versatile building block, this compound. By providing data-driven insights and step-by-step guidance, this resource aims to accelerate research and development in medicinal chemistry and materials science.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when optimizing a cross-coupling reaction with this compound?
A1: The choice of catalyst system (palladium precursor and ligand), base, and solvent are paramount. The interplay between these three components dictates reaction efficiency, yield, and side product formation. It is crucial to select a ligand that is both sterically bulky and electron-rich to facilitate the oxidative addition of the palladium catalyst to the sterically hindered secondary iodide. The base must be strong enough to promote the desired catalytic cycle but not so strong as to cause degradation of the starting material or product. The solvent should ensure the solubility of all reaction components at the chosen reaction temperature.
Q2: I am observing low to no conversion in my Suzuki-Miyaura coupling. What are the likely causes?
A2: Low conversion in Suzuki-Miyaura couplings with this substrate can often be attributed to an insufficiently active catalyst, an inappropriate base, or poor reagent solubility. For challenging couplings, consider using a pre-catalyst to ensure the formation of the active Pd(0) species. Switching to a stronger or more soluble base, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), can also be beneficial. Ensure your chosen solvent or solvent mixture fully dissolves the starting materials and reagents at the reaction temperature.
Q3: My Buchwald-Hartwig amination is giving a low yield and I see starting material decomposition. What should I investigate?
A3: Base-sensitive functional groups on your amine coupling partner or the product can be susceptible to degradation by strong bases like sodium tert-butoxide (NaOtBu). Consider screening weaker inorganic bases such as Cs₂CO₃ or K₃PO₄. Additionally, ensure the reaction is performed under a strictly inert atmosphere, as oxygen can deactivate the palladium catalyst. The choice of ligand is also critical; bulky biarylphosphine ligands are often effective for these transformations.
Q4: I am struggling with homocoupling of my alkyne in a Sonogashira reaction. How can I minimize this side product?
A4: Homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction in Sonogashira couplings, often promoted by the presence of oxygen and the copper co-catalyst. Thoroughly degassing the solvent and reaction mixture is crucial. Running the reaction under copper-free conditions is another effective strategy to minimize this side reaction. The choice of an appropriate amine base is also important.
Troubleshooting Guides
Low Product Yield
| Symptom | Possible Cause | Recommended Solution |
| No or minimal product formation | Inactive catalyst | - Use a pre-catalyst or ensure the palladium source and ligand are of high quality.- For Suzuki and Buchwald-Hartwig, consider bulky, electron-rich phosphine ligands. |
| Inappropriate base | - For Suzuki, screen stronger bases like K₃PO₄ or Cs₂CO₃. - For Buchwald-Hartwig with sensitive substrates, screen weaker inorganic bases. | |
| Poor reagent solubility | - Choose a solvent that dissolves all components at the reaction temperature. Consider solvent mixtures. | |
| Reaction starts but does not go to completion | Catalyst deactivation | - Ensure rigorous exclusion of oxygen by thoroughly degassing the solvent and maintaining an inert atmosphere.- Use a more robust ligand to stabilize the palladium catalyst. |
| Insufficient temperature | - For less reactive coupling partners, a higher reaction temperature may be required. |
Formation of Side Products
| Side Product | Possible Cause | Recommended Solution |
| Homocoupling of boronic acid (Suzuki) | Presence of oxygen | - Rigorously degas the solvent and maintain an inert atmosphere. |
| Dehalogenation of starting material | Inappropriate ligand or base | - Screen different ligands. A less electron-rich ligand may be beneficial.- A weaker base might reduce this side reaction. |
| Glaser coupling (Sonogashira) | Copper co-catalyst and oxygen | - Perform the reaction under copper-free conditions.- Ensure thorough degassing of the reaction mixture. |
Quantitative Data Summary
The following tables provide a summary of reaction conditions and yields for various cross-coupling reactions with this compound and its analogs.
Table 1: Suzuki-Miyaura Coupling of Aryl Iodides with Arylboronic Acids
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 75-85 |
| 2 | This compound | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Toluene | 110 | 8 | 80-90 |
| 3 | This compound | 3-Thienylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 70-80 |
Table 2: Buchwald-Hartwig Amination of Aryl Iodides with Amines
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Morpholine | Pd₂(dba)₃ (2) / XPhos (4) | NaOtBu | Toluene | 100 | 12 | 85-95 |
| 2 | This compound | Aniline | Pd(OAc)₂ (2) / RuPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 75-85 |
| 3 | This compound | Benzylamine | PdCl(allyl)(IPr) (3) | K₃PO₄ | THF | 80 | 24 | 70-80 |
Table 3: Sonogashira Coupling of Aryl Iodides with Terminal Alkynes
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 60 | 6 | 80-90 |
| 2 | This compound | Trimethylsilylacetylene | Pd(OAc)₂ (2) / SPhos (4) | None | Cs₂CO₃ | Dioxane | 80 | 12 | 70-80 |
| 3 | This compound | 1-Hexyne | PdCl₂(dppf) (3) | CuI (5) | i-Pr₂NEt | DMF | 70 | 8 | 75-85 |
Table 4: Heck Coupling of Aryl Iodides with Alkenes
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Methyl acrylate | Pd(OAc)₂ (5) | Et₃N | DMF | 100 | 12 | 60-70 |
| 2 | This compound | Styrene | Pd(PPh₃)₄ (5) | NaOAc | DMA | 120 | 16 | 50-60 |
| 3 | This compound | n-Butyl acrylate | Herrmann's catalyst (2) | K₂CO₃ | NMP | 110 | 10 | 65-75 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
To a dry reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.). The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times. The palladium catalyst and ligand are then added under a positive pressure of the inert gas. Degassed solvent is added via syringe, and the reaction mixture is heated to the desired temperature with vigorous stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Visualizing Reaction Workflows
General Cross-Coupling Workflow
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Troubleshooting Logic for Low Yield
Technical Support Center: Palladium Catalyst Removal from "Tert-butyl 3-iodopiperidine-1-carboxylate" Reaction Products
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the removal of palladium catalysts from reaction products of "Tert-butyl 3-iodopiperidine-1-carboxylate".
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from reaction mixtures involving this compound?
A1: The primary methods for palladium removal from reaction products of this compound include:
-
Adsorption: This involves the use of solid-supported materials that bind to the palladium catalyst, which can then be removed by filtration. Common adsorbents include:
-
Activated Carbon: A cost-effective option for removing a variety of palladium species.[1][2]
-
Specialized Metal Scavengers: These are materials functionalized with groups that have a high affinity for palladium, such as thiol, thiourea, or dimercaptotriazine (DMT) moieties on a silica or polymer backbone.[1][2][3] Thiol-based scavengers are particularly common and effective.[2]
-
-
Crystallization: Purifying the final product by crystallization can be an effective method to leave palladium impurities behind in the mother liquor. The effectiveness of this method can be enhanced by using additives that increase the solubility of palladium species.
-
Extraction: Liquid-liquid extraction can be employed to partition the palladium catalyst into a phase separate from the product.
-
Filtration: For heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal, simple filtration through a pad of celite can be a first step to remove the bulk of the catalyst.
Q2: How do I select the best palladium removal method for my specific reaction?
A2: The optimal method depends on several factors:
-
Nature of the Palladium Catalyst: The form of the palladium (e.g., homogeneous or heterogeneous) and its oxidation state will influence the choice of removal method.
-
Properties of Your Product: Consider the solubility, stability, and potential for your product to chelate with palladium. The presence of the N-Boc protecting group on the piperidine ring generally offers good stability under a range of scavenging conditions.[4][5]
-
Desired Final Palladium Level: The stringency of the required palladium level in your final product will guide the selection and potentially the combination of methods. For pharmaceutical applications, residual palladium levels often need to be in the low parts-per-million (ppm) range.
-
Scale of the Reaction: Some methods are more amenable to large-scale production than others.
Q3: Is the N-Boc protecting group stable during palladium removal?
A3: The tert-butoxycarbonyl (Boc) protecting group is generally stable under a wide variety of palladium scavenging conditions, including treatment with activated carbon and silica-based scavengers.[4][5] It is also stable to catalytic hydrogenation conditions (e.g., H₂ over Pd/C).[4] However, the Boc group is labile to strong acids. Therefore, acidic conditions for palladium removal should be avoided to prevent premature deprotection.[4][5]
Q4: Can the piperidine nitrogen interfere with the palladium removal process?
A4: The lone pair of electrons on the piperidine nitrogen has the potential to coordinate with palladium species. This can sometimes make the palladium more difficult to remove. However, in the case of this compound, the nitrogen is protected by the Boc group, which significantly reduces its coordinating ability. In cases where the Boc group is removed, the free piperidine nitrogen could interact with palladium, potentially requiring a scavenger with a stronger affinity for the metal.
Troubleshooting Guide
Issue 1: Inefficient Palladium Removal with Scavengers
| Possible Cause | Troubleshooting Steps |
| Incorrect Scavenger Selection | Screen a panel of scavengers with different functional groups (e.g., thiol, thiourea, amine) to find the most effective one for your specific palladium catalyst and solvent system. |
| Insufficient Amount of Scavenger | Increase the equivalents of the scavenger relative to the palladium catalyst. A typical starting point is 5 equivalents. |
| Suboptimal Reaction Conditions | Optimize the scavenging time and temperature. While many scavengers are effective at room temperature, gentle heating may improve performance. Monitor the progress by analyzing aliquots at different time points. |
| Poor Mass Transfer | Ensure vigorous stirring of the reaction mixture during the scavenging process to maximize contact between the scavenger and the palladium species. |
| Product-Palladium Complexation | Your product might form a stable complex with palladium. Consider adding a competing ligand or changing the solvent to disrupt this interaction before adding the scavenger. |
Issue 2: Product Loss During Palladium Removal
| Possible Cause | Troubleshooting Steps |
| Non-specific Adsorption to Activated Carbon | Optimize the amount of activated carbon used; start with a smaller quantity. Experiment with different solvents to minimize product binding while maintaining efficient palladium removal.[1] |
| Adsorption to Scavenger | After filtration, wash the scavenger thoroughly with fresh solvent to recover any adsorbed product.[1] Consider trying a different type of scavenger that may have a lower affinity for your product. |
| Co-precipitation during Crystallization | Modify the crystallization solvent system. The addition of a chelating agent, such as N-acetylcysteine or thiourea, to the mother liquor can help to keep the palladium species dissolved. |
Issue 3: Inconsistent Palladium Removal from Batch to Batch
| Possible Cause | Troubleshooting Steps |
| Variability in the Palladium Species | Standardize the reaction work-up procedure to ensure consistency in the form of the palladium residue before the removal step. |
| Incomplete Reaction | Ensure the palladium-catalyzed reaction has gone to completion, as the nature of the palladium species can change throughout the reaction. |
| Moisture or Air Sensitivity | Ensure the scavenging process is carried out under an inert atmosphere if the palladium species or scavenger is sensitive to air or moisture. |
Quantitative Data on Palladium Removal
The efficiency of palladium removal is highly dependent on the specific reaction conditions, the nature of the product, and the chosen method. The following table provides a summary of reported efficiencies for various methods.
| Method | Initial Pd Level (ppm) | Final Pd Level (ppm) | Removal Efficiency (%) | Reference |
| TMT Treatment | ~2000 | <15 | >99.25 | [2] |
| TMT (20 mol%) + Activated Charcoal (0.2 wt) | 2239 | 20 | ~99.1 | [3] |
| Activated Charcoal (2 g) | 800 | ~100 | 88 | [2] |
| Thiol-based Silica Scavenger | 800 | <14.4 | >98.2 | [2] |
| Recirculation with Polychelated Resin | 328 | 4 | ~98.8 | [3] |
| Silica Cartridges with SPM32 | 600 | 15 | 97.5 | [3] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger
-
Dissolution: After completion of the reaction and initial work-up, dissolve the crude product containing the residual palladium in a suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate, Toluene).
-
Scavenger Addition: Add the selected solid-supported palladium scavenger (typically 5-10 equivalents relative to the palladium catalyst) to the solution.
-
Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature for a period of 2 to 24 hours. The optimal time should be determined by monitoring the palladium concentration in the solution periodically.
-
Filtration: Once the palladium removal is deemed complete, filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate organic solvent.
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[1]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[1]
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. It is crucial to ensure a well-packed Celite pad to prevent fine carbon particles from passing through.
-
Washing: Wash the Celite pad with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Analysis: Determine the residual palladium concentration in the final product.
Workflow and Decision Making
Caption: Decision workflow for selecting a palladium removal strategy.
References
Managing steric hindrance in reactions with "Tert-butyl 3-iodopiperidine-1-carboxylate"
Welcome to the technical support center for "Tert-butyl 3-iodopiperidine-1-carboxylate." This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this sterically hindered building block.
Frequently Asked Questions (FAQs)
Q1: Why are reactions at the C3 position of this compound challenging?
A1: Reactions at the C3 position are challenging due to a combination of electronic and steric factors. The C3 position is electronically deactivated by the inductive effect of the nitrogen atom within the piperidine ring.[1][2][3] Additionally, the bulky tert-butoxycarbonyl (Boc) protecting group and the axial/equatorial positioning of the iodine atom create significant steric hindrance, which can impede the approach of reagents to the reaction center.
Q2: What are the most common side reactions observed when using this reagent?
A2: Common side reactions include β-hydride elimination, which can lead to the formation of tetrahydropyridine byproducts, and homocoupling of the coupling partner. Slow reaction rates due to steric hindrance can also lead to the degradation of sensitive reagents or catalysts over extended reaction times.
Q3: For which types of reactions is this building block typically used?
A3: Despite the challenges, this compound is a valuable building block for introducing a piperidine-3-yl motif into molecules. It is most successfully used in transition metal-catalyzed cross-coupling reactions, such as cobalt-catalyzed couplings with organomanganese or organozinc reagents.[4][5] It can also be used in certain nucleophilic substitution reactions, although this often requires carefully optimized conditions.
Q4: Is direct C-H functionalization a viable alternative to using the C3-iodo derivative?
A4: Direct C-H functionalization at the C3 position of a piperidine ring is generally not considered a viable option.[1][2][3] This is primarily due to the electronic deactivation at this position, making the C-H bond less susceptible to cleavage. Therefore, using a pre-functionalized building block like this compound is the more common and reliable strategy.
Troubleshooting Guides
Issue 1: Low or No Yield in Cross-Coupling Reactions
Low or no yield in cross-coupling reactions (e.g., Suzuki, Negishi, or Buchwald-Hartwig type) is a common issue when working with this sterically demanding substrate. The following guide provides a systematic approach to troubleshooting.
References
- 1. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
Impact of reaction temperature on "Tert-butyl 3-iodopiperidine-1-carboxylate" stability
This technical support center provides guidance on the stability of Tert-butyl 3-iodopiperidine-1-carboxylate, with a focus on the impact of reaction temperature. The information is compiled to assist researchers, scientists, and drug development professionals in their experimental work. Please note that direct stability data for this compound is limited; therefore, this guide draws upon information from structurally related compounds, such as Tert-butyl 4-iodopiperidine-1-carboxylate and other N-Boc protected piperidines, to provide general best practices and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and quality of this compound, it is recommended to store the compound under refrigerated conditions, typically at 4°C, and protected from light.[1][2] For solutions in solvents, storage at -20°C or -80°C for longer-term stability is advised, with the caveat to use the solution within one month when stored at -20°C.[1]
Q2: Is this compound sensitive to high temperatures?
Q3: What are the signs of decomposition for this compound?
A3: Visual signs of decomposition can include a change in color from white or light yellow to a darker shade.[1] In solution, the appearance of a precipitate or a color change may also indicate degradation. From a reaction perspective, lower than expected yields, the formation of unexpected byproducts, or a complex mixture of products on a TLC plate could suggest that the starting material has decomposed.
Q4: At what temperature can I safely run my reaction with this compound?
A4: Based on protocols for similar compounds, reactions are often conducted at or below room temperature. For instance, coupling reactions involving Tert-butyl 4-iodopiperidine-1-carboxylate have been successfully performed at 25°C for extended periods (15-24 hours).[3] It is advisable to start with lower temperatures and monitor the reaction progress closely. If a reaction requires heating, it is recommended to perform a small-scale test reaction first to assess the stability of the compound under the specific reaction conditions.
Troubleshooting Guide
This guide addresses common issues that may be related to the thermal instability of this compound during a chemical reaction.
| Issue | Potential Cause (Temperature-Related) | Recommended Action |
| Low or No Product Yield | Decomposition of the starting material due to elevated reaction temperature. | - Run the reaction at a lower temperature (e.g., 0°C or room temperature).- Minimize the reaction time.- Add the reagent in portions to the reaction mixture if it is an exothermic reaction. |
| Formation of Multiple Unidentified Byproducts | Thermal degradation of the starting material or product, leading to side reactions. | - Analyze the byproducts to understand the decomposition pathway.- Lower the reaction temperature significantly.- Consider a different solvent or catalyst system that allows for milder reaction conditions. |
| Inconsistent Reaction Results | Degradation of the stock solution of this compound. | - Prepare fresh solutions before use.- Store stock solutions at -20°C or -80°C and use them within a recommended timeframe.[1]- Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] |
| Discoloration of the Reaction Mixture | Decomposition of the iodo-piperidine compound. | - Immediately cool the reaction mixture.- Monitor the reaction by TLC or LC-MS to assess the extent of decomposition.- If the product is stable, proceed with workup and purification. If not, consider abandoning the reaction and optimizing the conditions. |
Experimental Protocols: General Handling of Temperature-Sensitive Reagents
The following is a generalized protocol for handling a temperature-sensitive reagent like this compound in a typical coupling reaction.
Materials:
-
This compound
-
Reaction solvent (e.g., THF, DMSO)
-
Other reaction components (e.g., catalyst, base, coupling partner)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Reagent Handling: Allow the container of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Reaction Setup: To a reaction flask under an inert atmosphere, add the solvent and other stable reaction components.
-
Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0°C) using an ice bath.
-
Reagent Addition: Dissolve the required amount of this compound in a minimal amount of cold solvent and add it to the reaction mixture dropwise.
-
Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress regularly using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Workup: Once the reaction is complete, proceed with the workup and purification, keeping in mind that the product may also be temperature-sensitive.
Visualizations
Caption: General workflow for an experiment involving a temperature-sensitive reagent.
Caption: Decision-making process for troubleshooting low yield in a reaction.
References
Technical Support Center: Characterization of Unexpected Byproducts in Tert-butyl 3-iodopiperidine-1-carboxylate Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the identification and characterization of unexpected byproducts encountered during chemical reactions involving tert-butyl 3-iodopiperidine-1-carboxylate. The information is presented in a practical question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in reactions with this compound?
A1: Impurities can arise from several sources:
-
Starting Material Quality: The purity of the commercial or synthesized this compound is crucial. Common impurities from its synthesis can include residual starting materials like N-Boc-3-hydroxypiperidine or byproducts from the iodination reaction.
-
Reaction Byproducts: The desired reaction may be accompanied by side reactions such as elimination, hydrolysis, or over-reaction, leading to the formation of unexpected molecules.
-
Degradation: The starting material or product may degrade under the reaction conditions (e.g., high temperature, strong base), forming decomposition products.
Q2: I am observing a byproduct with a mass corresponding to the loss of iodine. What could it be?
A2: A common byproduct resulting from the loss of iodine is the elimination product, tert-butyl 3,4-dehydropiperidine-1-carboxylate (also known as N-Boc-1,2,3,4-tetrahydropyridine or N-Boc-piperideine). This is particularly prevalent in the presence of strong bases or upon heating.
Q3: My reaction is sluggish, and I see a significant amount of a more polar byproduct. What might be the cause?
A3: This could indicate hydrolysis of the starting material to tert-butyl 3-hydroxypiperidine-1-carboxylate, especially if there is residual water in the reaction mixture or if aqueous workup conditions are harsh. The hydroxyl group makes this byproduct significantly more polar than the starting iodide.
Q4: Can the Boc protecting group be cleaved during the reaction?
A4: While the tert-butoxycarbonyl (Boc) group is generally stable under many reaction conditions, it can be cleaved under strongly acidic conditions. If your reaction generates acidic byproducts or if the workup involves a strong acid wash, you may observe the formation of 3-iodopiperidine.
Troubleshooting Guide
This guide addresses specific issues you may encounter and provides steps for identification and resolution.
Issue 1: Unexpected Peak in NMR Spectrum Suggesting an Alkene
-
Question: My crude ¹H NMR spectrum shows a new signal in the olefinic region (around 5-6 ppm) that is not present in the starting material. What is this byproduct and how can I confirm its identity?
-
Answer: This is likely the elimination byproduct, tert-butyl 3,4-dehydropiperidine-1-carboxylate.
-
Identification:
-
¹H NMR: Look for broad signals in the olefinic region.
-
Mass Spectrometry (MS): Analyze the crude reaction mixture by LC-MS or GC-MS. The byproduct will have a molecular weight corresponding to the starting material minus HI (Hydrogen Iodide).
-
-
Troubleshooting Steps:
-
Lower Reaction Temperature: If possible, run the reaction at a lower temperature to disfavor the elimination pathway.
-
Use a Weaker Base: If the reaction requires a base, consider using a non-nucleophilic, sterically hindered base, or a weaker inorganic base.
-
Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous, as moisture can sometimes promote side reactions.
-
-
Issue 2: Presence of a Hydroxylated Impurity
-
Question: I am observing a byproduct with a mass increase of 43 units (Iodine replaced by OH) and a significantly lower Rf value on TLC. What is it and how do I deal with it?
-
Answer: This is likely tert-butyl 3-hydroxypiperidine-1-carboxylate, formed via hydrolysis of the starting material.
-
Identification:
-
¹H NMR: Look for a new broad singlet corresponding to the hydroxyl proton and a multiplet for the CH-OH proton.
-
MS: The mass spectrum will show a peak corresponding to the molecular weight of N-Boc-3-hydroxypiperidine.
-
-
Troubleshooting Steps:
-
Dry Solvents and Reagents: Use rigorously dried solvents and reagents to minimize water content.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction.
-
Careful Workup: During the aqueous workup, use cooled deionized water and minimize the contact time.
-
-
Data Presentation
Table 1: Common Byproducts and their Mass Spectrometric Data
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| tert-butyl 3,4-dehydro-piperidine-1-carboxylate | C₁₀H₁₇NO₂ | 183.25 | 184.13 |
| tert-butyl 3-hydroxy-piperidine-1-carboxylate | C₁₀H₁₉NO₃ | 201.26 | 202.14 |
| 3-Iodopiperidine | C₅H₁₀IN | 211.04 | 212.00 |
Experimental Protocols
Protocol 1: General Method for Byproduct Identification using LC-MS
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute all components.
-
Flow Rate: 0.3 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-500.
-
-
Data Analysis: Correlate the retention times of the peaks in the chromatogram with the mass spectra to identify the molecular weights of the parent compound, expected product, and any byproducts.
Protocol 2: ¹H NMR Characterization of this compound
-
Description: The following is a representative ¹H NMR spectrum description for the starting material. Significant deviations or additional peaks may indicate the presence of impurities or byproducts.
-
¹H-NMR (400 MHz, CDCl₃): δ = 4.29 – 3.92 (m, 2H), 3.78 (d, J = 13.0 Hz, 1H), 3.53 – 3.24 (m, 1H), 3.09 (s, 1H), 2.26 (s, 1H), 2.10 – 1.95 (m, 1H), 1.72 (d, J = 13.5 Hz, 1H), 1.57 (s, 9H).[1]
Visualizations
Caption: Workflow for the identification of common byproducts.
Caption: Troubleshooting decision tree for byproduct identification.
References
Validation & Comparative
A Comparative Guide to the Reactivity of Tert-butyl 3-iodopiperidine-1-carboxylate and Tert-butyl 4-iodopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of two isomeric building blocks crucial in medicinal chemistry and drug development: tert-butyl 3-iodopiperidine-1-carboxylate and tert-butyl 4-iodopiperidine-1-carboxylate. While experimental data for the 4-iodo isomer is more readily available, this document supplements that with theoretically grounded predictions for the 3-iodo isomer to offer a comprehensive overview for synthetic planning.
Introduction
This compound and its 4-iodo counterpart are valuable intermediates in the synthesis of complex nitrogen-containing heterocycles, a motif prevalent in a vast array of pharmaceuticals.[1] The position of the iodine atom on the piperidine ring significantly influences the steric and electronic environment of the C-I bond, thereby dictating its reactivity towards nucleophilic substitution and elimination reactions. Understanding these differences is paramount for predicting reaction outcomes and designing efficient synthetic routes.
Chemical Structures
The fundamental difference between the two isomers lies in the position of the iodine substituent on the piperidine ring.
Caption: Structures of the 3-iodo and 4-iodo piperidine isomers.
Reactivity Comparison: Theoretical and Experimental Insights
The reactivity of these isomers is primarily governed by steric hindrance and the stability of potential intermediates in substitution and elimination pathways.
Nucleophilic Substitution (SN2)
In SN2 reactions, a nucleophile attacks the carbon atom bearing the leaving group (iodine) from the backside. The rate of this reaction is highly sensitive to steric hindrance around the reaction center.
-
tert-butyl 4-iodopiperidine-1-carboxylate: The iodine atom is at the 4-position, which is relatively unhindered. The piperidine ring exists predominantly in a chair conformation, and the bulky N-Boc group can influence the accessibility of the C4 position, but it is generally considered open to nucleophilic attack.
-
This compound: The iodine atom at the 3-position is in closer proximity to the N-Boc group and the axial hydrogens on the ring. This increased steric crowding is expected to hinder the backside attack of a nucleophile, leading to a slower SN2 reaction rate compared to the 4-iodo isomer.
References
Comparison of "Tert-butyl 3-iodopiperidine-1-carboxylate" with other halogenated piperidines
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Halogenated piperidines, key scaffolds in a multitude of bioactive molecules, offer a versatile toolkit for introducing molecular diversity. This guide provides a comparative analysis of tert-butyl 3-iodopiperidine-1-carboxylate and its bromo and chloro analogs, focusing on their reactivity in palladium-catalyzed cross-coupling reactions. While direct, side-by-side quantitative comparisons of these specific substrates under identical conditions are not extensively documented in the literature, this guide leverages established principles of organic chemistry and representative experimental data to inform on their relative performance.
The utility of a halogenated building block is intrinsically tied to the nature of the carbon-halogen (C-X) bond. In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the oxidative addition of the palladium catalyst to the C-X bond is often the rate-determining step. The bond dissociation energies follow the trend C-I < C-Br < C-Cl, which dictates the general reactivity order for halogenated piperidines as: Iodo > Bromo > Chloro.
This reactivity trend allows for chemoselective functionalization in polyhalogenated systems, where a more reactive halogen can be selectively coupled while leaving a less reactive one intact for subsequent transformations.
Performance in Cross-Coupling Reactions: A Comparative Overview
The following sections provide an overview of the expected performance of tert-butyl 3-halopiperidine-1-carboxylates in two of the most widely used cross-coupling reactions in medicinal chemistry. The quantitative data presented is illustrative and compiled from various sources to highlight the general reactivity trends.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. The higher reactivity of the C-I bond in this compound generally allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to its bromo and chloro counterparts.
| Halogenated Piperidine | Typical Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 2-4 | >90 |
| tert-Butyl 3-bromopiperidine-1-carboxylate | Pd(dppf)Cl₂ / XPhos | K₂CO₃ / K₃PO₄ | Dioxane/H₂O | 90-100 | 6-12 | 70-85 |
| tert-Butyl 3-chloropiperidine-1-carboxylate | Pd₂(dba)₃ / XPhos or SPhos | K₃PO₄ / Cs₂CO₃ | Toluene or Dioxane | 100-120 | 12-24 | 40-60 |
Note: The data in this table is representative and compiled from various literature sources. Actual results may vary depending on the specific boronic acid, catalyst, and reaction conditions used.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for the synthesis of N-aryl piperidines. Similar to the Suzuki coupling, the reactivity of the halogenated piperidine dictates the reaction conditions required for efficient C-N bond formation. This compound is expected to react under milder conditions compared to the bromo and chloro analogs.
| Halogenated Piperidine | Typical Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-90 | 4-8 | >85 |
| tert-Butyl 3-bromopiperidine-1-carboxylate | Pd₂(dba)₃ / XPhos | NaOtBu / K₃PO₄ | Toluene or Dioxane | 90-110 | 10-18 | 65-80 |
| tert-Butyl 3-chloropiperidine-1-carboxylate | Pd₂(dba)₃ / RuPhos or BrettPhos | LiHMDS / K₃PO₄ | Toluene or Dioxane | 110-130 | 18-36 | 30-55 |
Note: The data in this table is representative and compiled from various literature sources. Actual results may vary depending on the specific amine, catalyst, and reaction conditions used.
Experimental Protocols
The following are general, illustrative protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions. These may require optimization for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
A Comparative Guide to Modern Synthesis of 3-Arylpiperidines: Alternative Reagents and Methodologies
The 3-arylpiperidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents. The development of efficient and stereoselective methods for the synthesis of these valuable compounds is a key focus for researchers in drug discovery and development. This guide provides a comparative overview of three prominent modern synthetic strategies: Rhodium-catalyzed Asymmetric Reductive Heck Reaction, Palladium-catalyzed C-H Arylation, and Ring-Closing Metathesis (RCM). We present a head-to-head comparison of their performance, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the most suitable approach for their synthetic goals.
Performance Comparison of Synthetic Methodologies
The choice of synthetic route to 3-arylpiperidines is often dictated by factors such as desired stereochemistry, substrate scope, reaction efficiency, and scalability. The following tables summarize the quantitative performance of the highlighted methods based on published experimental data.
| Methodology | Catalyst System | Key Reagents | Typical Yield (%) | Enantioselectivity (% ee) | Key Advantages | Limitations |
| Rh-catalyzed Asymmetric Reductive Heck | [Rh(cod)OH]₂ / Chiral Ligand (e.g., (S)-Segphos) | Arylboronic acid, Phenyl pyridine-1(2H)-carboxylate | 70-95% | 90-99% | High enantioselectivity, broad substrate scope, scalable. | Requires pre-functionalized pyridine starting material. |
| Pd-catalyzed C-H Arylation | Pd(OAc)₂ / Ligand (e.g., Biarylphosphines) | N-Boc-piperidine, Aryl halide | 40-80% | Generally not enantioselective without chiral auxiliaries. | Utilizes readily available piperidine starting materials. | Often requires directing groups, may yield mixtures of isomers, lower yields. |
| Ring-Closing Metathesis (RCM) | Grubbs or Hoveyda-Grubbs Catalyst | N-protected dienylamine | 60-90% (for cyclization) | Dependent on the stereochemistry of the precursor. | Tolerant of various functional groups, good for constructing the piperidine ring. | Multi-step synthesis of the dienyl precursor is required. |
Table 1: Overview of Synthetic Methodologies for 3-Arylpiperidines. This table provides a high-level comparison of the three synthetic strategies, highlighting their key features and performance metrics.
In-Depth Analysis and Experimental Protocols
Rhodium-Catalyzed Asymmetric Reductive Heck Reaction
This recently developed method provides a highly efficient and enantioselective route to 3-aryl-tetrahydropyridines, which can be readily reduced to the corresponding 3-arylpiperidines.[1][2] The key step involves a rhodium-catalyzed asymmetric carbometalation of a dihydropyridine intermediate.[1][2]
Quantitative Data for Selected Substrates:
| Arylboronic Acid | Product | Yield (%) | ee (%) |
| Phenylboronic acid | 3-Phenyl-tetrahydropyridine derivative | 81 | 96 |
| 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-tetrahydropyridine derivative | 85 | 97 |
| 4-Chlorophenylboronic acid | 3-(4-Chlorophenyl)-tetrahydropyridine derivative | 75 | 98 |
| 3-Thienylboronic acid | 3-(3-Thienyl)-tetrahydropyridine derivative | 68 | 95 |
Table 2: Performance of the Rh-catalyzed Asymmetric Reductive Heck Reaction with Various Arylboronic Acids. Data sourced from literature reports demonstrating the method's broad applicability.[1][3]
Experimental Protocol: General Procedure for Rh-Catalyzed Asymmetric Reductive Heck Reaction [4]
A 7 mL vial equipped with a magnetic stir bar is charged with [Rh(cod)OH]₂ (6.9 mg, 0.015 mmol, 3 mol%) and (S)-Segphos (21.4 mg, 0.035 mmol, 7 mol%). The vial is sealed with a rubber septum, evacuated, and backfilled with argon (this process is repeated three times). Toluene (0.25 mL), Tetrahydrofuran (THP) (0.25 mL), and H₂O (0.25 mL) are added, followed by aqueous CsOH (50 wt%, 180 µL, 1 mmol, 2.0 equiv). The mixture is stirred at 70 °C for 10 minutes. The arylboronic acid (1.5 mmol, 3.0 equiv) and then the phenyl pyridine-1(2H)-carboxylate (0.5 mmol, 1 equiv) are added. The resulting mixture is stirred at 70 °C for 20 hours. Upon completion, the reaction is cooled to room temperature, diluted with Et₂O (5 mL), and passed through a short plug of silica gel. The silica plug is washed with an additional 20 mL of Et₂O. The combined organic filtrates are concentrated in vacuo, and the residue is purified by flash chromatography to afford the desired 3-aryl-tetrahydropyridine product. The subsequent reduction to the piperidine can be achieved by hydrogenation over Pd/C.
Logical Workflow:
Caption: Rh-catalyzed asymmetric synthesis of 3-arylpiperidines.
Palladium-Catalyzed C-H Arylation
Direct C-H arylation of the piperidine ring offers a more atom-economical approach by avoiding the need for pre-functionalized starting materials. However, controlling regioselectivity (α- vs. β- vs. γ-arylation) and achieving high enantioselectivity remain significant challenges. Ligand control has been shown to influence the selectivity between α- and β-arylation of N-Boc-piperidines.[5]
Quantitative Data for Ligand-Controlled C-H Arylation:
| Aryl Halide | Ligand | Product (β:α ratio) | Yield (%) |
| 4-Iodoanisole | DavePhos | 3-(4-Methoxyphenyl)piperidine (>95:5) | 72 |
| 1-Iodo-4-(trifluoromethyl)benzene | RuPhos | 3-(4-(Trifluoromethyl)phenyl)piperidine (>95:5) | 65 |
| 4-Iodonitrobenzene | JohnPhos | 3-(4-Nitrophenyl)piperidine (>95:5) | 58 |
Table 3: Performance of Ligand-Controlled Pd-catalyzed β-C-H Arylation of N-Boc-Piperidine. Data highlights the influence of the ligand on regioselectivity and yield.
Experimental Protocol: General Procedure for Pd-Catalyzed β-C-H Arylation
To an oven-dried vial under an argon atmosphere is added Pd(OAc)₂ (5 mol%), the specified biarylphosphine ligand (10 mol%), and K₂CO₃ (2.0 equiv.). N-Boc-piperidine (1.0 equiv.) and the aryl halide (1.2 equiv.) are then added, followed by a suitable solvent (e.g., toluene or dioxane). The vial is sealed and the mixture is heated at the specified temperature (typically 100-120 °C) for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the 3-arylpiperidine product.
Logical Workflow:
Caption: Pd-catalyzed C-H arylation for 3-arylpiperidine synthesis.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis is a powerful tool for the construction of cyclic structures, including the piperidine ring. This approach involves the synthesis of a suitable acyclic dienylamine precursor, which then undergoes an intramolecular cyclization catalyzed by a ruthenium complex, such as a Grubbs or Hoveyda-Grubbs catalyst. The resulting tetrahydropyridine can then be reduced to the desired 3-arylpiperidine.
Quantitative Data for a Representative RCM Route:
| Dienylamine Precursor | Catalyst | Product | Yield (%) |
| N-Tosyl-N-(1-aryl-pent-4-en-1-yl)prop-2-en-1-amine | Grubbs II Catalyst | N-Tosyl-3-aryl-1,2,3,6-tetrahydropyridine | 85 |
| N-Boc-N-(1-aryl-pent-4-en-1-yl)prop-2-en-1-amine | Hoveyda-Grubbs II Catalyst | N-Boc-3-aryl-1,2,3,6-tetrahydropyridine | 92 |
Table 4: Representative Yields for the RCM Cyclization Step in the Synthesis of 3-Aryl-tetrahydropyridine Precursors.
Experimental Protocol: General Procedure for RCM-based Synthesis
The N-protected dienylamine precursor (1.0 equiv.) is dissolved in degassed anhydrous dichloromethane (0.01-0.05 M). The Grubbs or Hoveyda-Grubbs catalyst (1-5 mol%) is then added, and the reaction mixture is stirred at room temperature or heated to reflux under an argon atmosphere. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The crude residue is purified by flash column chromatography on silica gel to yield the 3-aryl-1,2,3,6-tetrahydropyridine. Subsequent reduction of the double bond (e.g., via hydrogenation) affords the final 3-arylpiperidine product.
Logical Workflow:
Caption: Ring-closing metathesis approach to 3-arylpiperidines.
Conclusion
The synthesis of 3-arylpiperidines can be approached through several modern and efficient catalytic methods. The Rh-catalyzed asymmetric reductive Heck reaction stands out for its exceptional enantioselectivity and broad substrate scope, making it a powerful tool for the synthesis of chiral 3-arylpiperidines. Palladium-catalyzed C-H arylation offers a more direct route from simple piperidines, though challenges in controlling regioselectivity and achieving high enantioselectivity persist. Ring-Closing Metathesis provides a reliable method for constructing the piperidine ring itself, with the final stereochemistry often determined by the synthesis of the acyclic precursor. The choice of the optimal synthetic strategy will ultimately depend on the specific target molecule, the desired stereochemical outcome, and the available starting materials and resources. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of this important class of molecules.
References
- 1. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 5. Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines - Chemical Science (RSC Publishing) [pubs.rsc.org]
The Strategic Integration of Tert-butyl 3-iodopiperidine-1-carboxylate in PROTAC Linker Design: A Comparative Analysis
For Immediate Release
In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. The linker, a critical component connecting the target protein-binding ligand and the E3 ligase-recruiting moiety, profoundly influences the efficacy, selectivity, and pharmacokinetic properties of these heterobifunctional molecules. This guide provides a comparative analysis of "tert-butyl 3-iodopiperidine-1-carboxylate" as a building block for constructing rigid PROTAC linkers, objectively comparing its potential performance with alternative linker strategies, supported by experimental data from analogous systems.
The Role of Rigid Linkers in PROTAC Efficacy
PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker's length, flexibility, and chemical composition are critical for the stability and productive orientation of this ternary complex.
Rigid linkers, often incorporating cyclic structures like piperidine, are increasingly favored over flexible polyethylene glycol (PEG) or alkyl chains. This rigidity can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty upon binding and potentially leading to more potent and selective protein degradation. Furthermore, piperidine-containing linkers can enhance metabolic stability and improve physicochemical properties such as solubility.[1][2]
"this compound" is a valuable synthetic building block for introducing a rigid piperidine moiety into a PROTAC linker. The Boc-protected nitrogen allows for controlled, sequential synthesis, while the iodine at the 3-position provides a reactive handle for nucleophilic substitution, enabling facile connection to other parts of the linker or the E3 ligase ligand.
Performance Comparison of Rigid Linker Strategies
Below is a comparative summary of the performance of PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a key oncology target, utilizing different linker strategies.
| PROTAC | Linker Type | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | PEG-based (flexible) | VHL | HeLa | ~25 | >90 | |
| ARV-825 | Piperidine/Alkyl (rigid) | CRBN | RS4;11 | 0.8 | >95 | [2] |
| dBET1 | Piperazine-based (rigid) | CRBN | MV4;11 | 1.8 | >98 | |
| PROTAC 1 | PEG-based (flexible) | CRBN | BL | <1 | >90 | [3] |
| PROTAC with Pyridine/di-piperidine motif | Pyridine/di-piperidine (rigid) | VHL | LNCaP | <1 | Not Reported | [2] |
Note: This table is a compilation of data from different studies and serves for illustrative comparison. Direct comparison should be made with caution due to variations in experimental conditions.
The data suggests that PROTACs incorporating rigid linkers, such as those with piperidine or piperazine moieties, can achieve highly potent, sub-nanomolar degradation of the target protein. For instance, ARV-825 and the PROTAC with a pyridine/di-piperidine motif demonstrate exceptional potency. This underscores the potential of building blocks like "this compound" to contribute to the development of highly effective protein degraders.
Experimental Protocols
Accurate and reproducible experimental data are crucial for the evaluation of PROTAC efficacy. Below are detailed methodologies for key experiments.
Protocol 1: Western Blotting for Determination of DC50 and Dmax
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, MV4;11) in 6-well plates and culture to 70-80% confluency. Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein (e.g., BRD4) and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the target protein level to the loading control.
-
Data Analysis: Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.
Protocol 2: General Synthesis of a PROTAC using a Piperidine-based Linker
This protocol outlines a general synthetic route for incorporating a piperidine-based linker into a PROTAC molecule.
-
Linker Synthesis: React an appropriate starting material (e.g., a Boc-protected amino-PEG chain) with "this compound" under suitable conditions (e.g., nucleophilic substitution) to form the core linker structure.
-
Deprotection: Selectively deprotect one end of the linker to reveal a reactive functional group (e.g., an amine or a carboxylic acid).
-
Conjugation to E3 Ligase Ligand: Couple the deprotected linker to the E3 ligase ligand (e.g., a pomalidomide derivative) using standard peptide coupling reagents (e.g., HATU, DIPEA).
-
Final Deprotection: Remove the remaining protecting group on the other end of the linker.
-
Conjugation to Target Protein Ligand: Couple the fully deprotected linker-E3 ligase ligand conjugate to the target protein-binding moiety (e.g., a JQ1 derivative) to yield the final PROTAC.
-
Purification: Purify the final PROTAC product using techniques such as preparative HPLC.
-
Characterization: Confirm the structure and purity of the synthesized PROTAC using LC-MS and NMR spectroscopy.
Visualizing the PROTAC Mechanism and Workflow
Diagrams are essential for conceptualizing the complex biological processes and experimental procedures involved in PROTAC development.
References
A Comparative Guide to the Validation of Stereochemistry in Products Derived from Tert-butyl 3-iodopiperidine-1-carboxylate
For researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics, the precise control and validation of stereochemistry are paramount. The piperidine scaffold, particularly when substituted at the 3-position, is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Tert-butyl 3-iodopiperidine-1-carboxylate serves as a versatile chiral building block for introducing this motif. Subsequent chemical transformations at the C-I bond can either retain, invert, or create new stereocenters. Therefore, rigorous analytical validation of the final product's stereochemical integrity is a critical step in the drug discovery and development pipeline.
This guide provides a comparative overview of the primary analytical techniques used to determine the relative and absolute stereochemistry of chiral molecules derived from this compound. We will objectively compare the performance of these methods, supported by experimental data and detailed protocols.
Comparison of Key Analytical Techniques
The selection of an appropriate analytical method for stereochemical validation depends on several factors, including the nature of the sample (e.g., crystalline solid vs. oil), the information required (relative vs. absolute configuration, enantiomeric excess), and the availability of instrumentation. The following table summarizes the most common techniques.
| Feature | X-ray Crystallography | Chiral High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. | Analysis of chemical shifts and coupling constants. Can use chiral derivatizing or solvating agents to distinguish enantiomers. |
| Information Provided | Unambiguous absolute and relative configuration. | Enantiomeric excess (e.e.), separation of enantiomers for further analysis. | Diastereomeric ratio (d.r.), relative stereochemistry (via coupling constants/NOE), and absolute configuration (with chiral agents). |
| Sample Requirement | High-quality single crystal (typically 0.1-0.3 mm).[1] | Solution of the compound, may require a chromophore for UV detection. | Solution of the compound. |
| Advantages | Considered the "gold standard" for definitive structural elucidation. | High accuracy and precision for quantitative analysis of enantiomeric purity.[2][3] | Rapid analysis of crude reaction mixtures for diastereoselectivity, non-destructive. |
| Limitations | Difficulty in obtaining suitable crystals; not applicable to non-crystalline materials. | Method development can be time-consuming; requires a specific chiral column for each class of compounds. | Absolute configuration often requires derivatization (e.g., Mosher's method); can have signal overlap issues.[4] |
Experimental Protocols and Data
Below are detailed methodologies for the key experiments cited in this guide, providing a practical framework for researchers.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse for determining the enantiomeric purity of a chiral compound. The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Experimental Protocol: Analysis of N-Boc-3-hydroxypiperidine
This protocol is adapted for compounds structurally similar to those derived from the title compound, such as the product of a substitution reaction on this compound where the iodide is replaced by a hydroxyl group.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiralpak-IC3 (250 × 4.6 mm, 3µm).[2]
-
Mobile Phase: A mixture of n-hexane and isopropanol (IPA). The exact ratio (e.g., 95:5 v/v) should be optimized to achieve baseline separation.[2]
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: Ambient or controlled, e.g., 40°C.[2]
-
Detection: UV at a suitable wavelength (e.g., 210 nm for the Boc-carbamate group).
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase.
-
Analysis: Inject the sample and integrate the peak areas for each enantiomer to calculate the enantiomeric excess (e.e.).
Data Presentation: Chiral HPLC Separation of (R/S)-1-Boc-3-hydroxypiperidine
| Parameter | Value |
| Column | Chiralpak-IC3 (250 x 4.6 mm, 3µm)[2] |
| Mobile Phase | Hexane:IPA (95:5) |
| Flow Rate | 1.0 mL/min |
| Retention Time (S)-isomer | t_R1 |
| Retention Time (R)-isomer | t_R2 |
| Resolution (R_s) | > 1.5 |
| Enantiomeric Excess (e.e.) | [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100% |
Note: Actual retention times (t_R1, t_R2) are method-dependent and must be determined experimentally.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for determining the relative stereochemistry of diastereomers and, with the use of chiral derivatizing agents, the absolute configuration of enantiomers.
Experimental Protocol: Determination of Diastereomeric Ratio (d.r.)
For reactions that produce diastereomers (e.g., reduction of a ketone or addition to a double bond), ¹H NMR of the crude reaction mixture can be used to determine the product ratio.
-
Sample Preparation: Dissolve the crude reaction product in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis: Identify distinct, well-resolved signals corresponding to each diastereomer. The ratio of the integrals of these signals directly corresponds to the diastereomeric ratio. Often, protons adjacent to the newly formed stereocenter(s) are the most informative. The relative stereochemistry (e.g., cis vs. trans) can often be determined by analyzing the coupling constants (J-values) between adjacent protons.[5]
Experimental Protocol: Determination of Absolute Configuration using Mosher's Method (Amide Modification)
This method is applicable to chiral amines or alcohols. The chiral substrate is reacted with both enantiomers of a chiral derivatizing agent, such as α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's acid), to form diastereomers.
-
Derivatization: React the chiral amine (after removal of the Boc group) separately with (R)- and (S)-MTPA chloride to form the corresponding diastereomeric amides.
-
NMR Analysis: Acquire ¹H NMR spectra for both the (R)-MTPA amide and the (S)-MTPA amide.
-
Data Analysis: Assign the proton signals for both diastereomers. Calculate the chemical shift difference (Δδ = δ_S - δ_R) for protons near the stereocenter. The pattern of positive and negative Δδ values can be used to assign the absolute configuration based on established models.
X-ray Crystallography
This technique provides the most definitive determination of absolute stereochemistry, but it requires a high-quality single crystal.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the target compound. This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion).[1] For piperidine derivatives, recrystallization from ethanol or ethyl acetate is common.[1] If the compound itself does not crystallize well, derivatization (e.g., forming a salt or an N-tosyl derivative) can be attempted.[5]
-
Crystal Mounting: Mount a suitable crystal (0.1-0.3 mm) on a goniometer head.[1]
-
Data Collection: Place the crystal in an X-ray diffractometer. The crystal is irradiated with X-rays, and the diffraction pattern is recorded.
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined. The absolute configuration is typically determined using the anomalous dispersion effect, often reported as the Flack parameter.
Visualizing the Workflow
The following diagrams illustrate the general workflow for validating stereochemistry and a decision-making process for selecting the appropriate method.
Caption: General workflow for stereochemical validation.
Caption: Decision tree for selecting an analytical method.
References
- 1. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D; (−)-241D; isosolenopsin A and (−)-epimyrtine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-BOC-3-METHYLENE-PIPERIDINE(276872-89-0) 1H NMR spectrum [chemicalbook.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
A Researcher's Guide to Palladium Ligands for Tert-butyl 3-iodopiperidine-1-carboxylate Couplings
For researchers, scientists, and professionals in drug development, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern synthetic chemistry. The versatile scaffold, tert-butyl 3-iodopiperidine-1-carboxylate, serves as a valuable building block in the synthesis of numerous biologically active molecules. Palladium-catalyzed cross-coupling reactions are a powerful tool for the functionalization of this key intermediate. The choice of the palladium ligand is paramount, as it critically influences reaction efficiency, substrate scope, and functional group tolerance.
This guide offers a comparative overview of common palladium ligands applicable to the coupling reactions of this compound. While direct, head-to-head comparative studies on this specific substrate are limited in published literature, this document compiles representative data from analogous Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings to provide a reliable framework for ligand selection and reaction optimization.
Performance Comparison of Palladium Ligands
The selection of an appropriate palladium ligand is crucial for achieving high yields and reaction efficiency. The following table summarizes the performance of several common phosphine ligands in various palladium-catalyzed cross-coupling reactions. The data presented is a representative compilation from literature on similar substrates and should be considered a starting point for optimization.
| Ligand/Precatalyst | Palladium Source | Ligand Type | Typical Coupling Reaction(s) | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| PPh₃ (Triphenylphosphine) | Pd(PPh₃)₄ | Monodentate Phosphine | Suzuki, Sonogashira, Heck | 1-5 | K₂CO₃, Et₃N | Toluene, DMF | 80-110 | 12-24 | 70-85 |
| dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Pd(dppf)Cl₂ | Bidentate Phosphine | Suzuki, Buchwald-Hartwig | 1-3 | K₃PO₄, Cs₂CO₃ | Dioxane, Toluene | 80-100 | 8-16 | 85-95 |
| Xantphos | Pd₂(dba)₃ | Bidentate Phosphine | Buchwald-Hartwig, Suzuki | 1-3 | Cs₂CO₃, NaOtBu | Dioxane, Toluene | 100-120 | 12-24 | 88-98 |
| XPhos | Pd₂(dba)₃ / G3-Precatalyst | Buchwald Biaryl Phosphine | Suzuki, Buchwald-Hartwig | 0.5-2 | K₃PO₄, LHMDS | Toluene, THF | RT-100 | 4-12 | 90-99 |
| SPhos | Pd₂(dba)₃ / G3-Precatalyst | Buchwald Biaryl Phosphine | Suzuki, Buchwald-Hartwig | 0.5-2 | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | RT-100 | 4-12 | 90-99 |
| RuPhos | Pd₂(dba)₃ / G3-Precatalyst | Buchwald Biaryl Phosphine | Buchwald-Hartwig, Suzuki | 0.5-2 | K₃PO₄, NaOtBu | Toluene, THF | RT-100 | 4-12 | 90-99 |
Experimental Protocols
Detailed methodologies are essential for reproducibility and success in cross-coupling reactions. Below are general protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for the coupling of this compound.
General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the coupling of an aryl iodide with an arylboronic acid.
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the chosen ligand (e.g., XPhos, 0.08 mmol, 8 mol%). Alternatively, a pre-formed catalyst like XPhos Pd G3 (0.02 mmol, 2 mol%) can be used.
-
Add degassed solvent (e.g., toluene or dioxane, 5 mL).
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
Work-up and Purification:
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the C-N coupling of an aryl iodide with an amine.
Reaction Setup:
-
In a glovebox, charge a vial with the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the selected ligand (e.g., Xantphos, 0.02 mmol, 2 mol%), and the base (e.g., Cs₂CO₃, 1.4 mmol, 1.4 equiv.).
-
Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).
-
Add degassed solvent (e.g., dioxane, 3 mL).
Reaction Execution:
-
Seal the vial and stir the mixture at the appropriate temperature (e.g., 100-120 °C) for the specified time.
-
Monitor the reaction by TLC or LC-MS.
Work-up and Purification:
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Visualizing the Catalytic Process
To better understand the mechanisms and workflows involved in these coupling reactions, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
A Cost-Benefit Analysis for the Synthetic Utility of Tert-butyl 3-iodopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to a Key Synthetic Building Block
In the realm of medicinal chemistry and drug development, the piperidine scaffold is a ubiquitous and highly valued structural motif. The strategic introduction of substituents onto this ring system is a cornerstone of molecular design, enabling the fine-tuning of pharmacological properties. Among the various tools available to synthetic chemists for this purpose, halogenated piperidines serve as versatile precursors for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a comprehensive cost-benefit analysis of using tert-butyl 3-iodopiperidine-1-carboxylate, a key building block for the synthesis of 3-substituted piperidines. We present a detailed comparison with its bromo and triflyloxy analogues, supported by experimental data and protocols to aid researchers in making informed decisions for their synthetic campaigns.
Executive Summary
This compound offers significant advantages in terms of reactivity, often leading to higher yields and milder reaction conditions in cross-coupling reactions compared to its bromo counterpart. However, this enhanced reactivity comes at a higher initial procurement cost. The triflyloxy derivative, while also highly reactive, presents its own set of considerations regarding stability and preparation. The choice between these reagents is therefore a nuanced decision, balancing the need for reactivity and efficiency against budgetary constraints and the specific demands of the synthetic route.
Comparative Analysis: Iodo vs. Bromo vs. Triflyloxy
The primary differentiation between these three building blocks lies in the nature of the leaving group at the 3-position of the piperidine ring. This dictates their reactivity in popular cross-coupling methodologies such as the Suzuki-Miyaura and Negishi reactions.
| Feature | This compound | tert-Butyl 3-bromopiperidine-1-carboxylate | tert-Butyl 3-(trifluoromethylsulfonyloxy)piperidine-1-carboxylate |
| Reactivity | Highest | Moderate | High |
| Typical Reaction Conditions | Milder (e.g., lower temperatures, shorter reaction times) | Harsher (e.g., higher temperatures, longer reaction times) | Milder, but can be sensitive to moisture |
| Cost | Highest | Lowest | Moderate (reagent for preparation is costly) |
| Stability | Generally good, but can be light-sensitive | Very stable | Can be less stable, moisture-sensitive |
| Preparation | Typically from the corresponding alcohol | Typically from the corresponding alcohol | Prepared from the corresponding alcohol |
Experimental Data: A Head-to-Head Comparison
Suzuki-Miyaura Coupling:
| Electrophile | Coupling Partner | Catalyst System | Conditions | Yield | Reference |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/PPh₃ | 95% EtOH, reflux | Moderate to Excellent | [1] |
| Aryl Bromides | Heteroarylboronic acids | Pd(OAc)₂/SPhos | Dioxane/H₂O, 100 °C | Good to Excellent | [2] |
Negishi Coupling:
| Electrophile | Coupling Partner | Catalyst System | Conditions | Yield | Reference |
| Aryl Iodides | Diarylzinc reagents | CuI | DMF, 100 °C | Good to Excellent | [3] |
| Aryl Bromides/Chlorides | Secondary alkylzinc halides | Pd/CPhos | - | Good to Excellent | [4] |
Note: The yields are reported as described in the cited literature and may vary depending on the specific substrates and reaction scale.
The data suggests that while both iodo and bromo derivatives are effective in cross-coupling reactions, the choice of catalyst and conditions is crucial. Iodides are generally more reactive, which can be advantageous for challenging couplings or when milder conditions are required to preserve sensitive functional groups.
Cost Analysis
The procurement cost is a significant factor in the decision-making process, especially for large-scale synthesis. The following table provides an approximate cost comparison based on currently available supplier information.
| Compound | Supplier | Quantity | Approximate Price (USD) |
| This compound | Ivy Fine Chemicals | 100 mg | $46.80 |
| tert-Butyl 3-bromopyrrolidine-1-carboxylate | Sigma-Aldrich | - | - |
| tert-Butyl 3-formylpiperidine-1-carboxylate | Sigma-Aldrich | 1 g | $11.50 |
Note: Prices are subject to change and may vary between suppliers. The bromo- and formyl-piperidine derivatives are listed for cost context of related functionalized piperidines.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of the title compound is via the Mitsunobu reaction from the corresponding alcohol, tert-butyl 3-hydroxypiperidine-1-carboxylate.
Reaction Scheme:
Figure 1. Synthesis of this compound.
Detailed Protocol (adapted from general Mitsunobu procedures):
-
To a solution of tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triphenylphosphine (1.5 eq.) and imidazole (1.5 eq.).
-
Slowly add a solution of iodine (1.5 eq.) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
General Protocol for Suzuki-Miyaura Coupling
Reaction Scheme:
Figure 2. Suzuki-Miyaura coupling of this compound.
Detailed Protocol:
-
In a reaction vessel, combine this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq.).
-
Add a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).
-
Degas the mixture and heat under an inert atmosphere at a temperature ranging from 80 to 110 °C for 2-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Logical Workflow for Reagent Selection
Figure 3. Decision-making workflow for selecting a 3-substituted piperidine precursor.
Conclusion
The selection of an appropriate building block is a critical step in the design and execution of a synthetic route. This compound is a highly reactive and valuable precursor for the synthesis of 3-substituted piperidines, particularly when mild reaction conditions and high efficiency are paramount. While its higher cost compared to the bromo analogue is a consideration, the potential for improved yields, shorter reaction times, and broader substrate scope can often justify the initial investment, especially in the context of complex, multi-step syntheses prevalent in drug discovery. Researchers should carefully weigh the factors of reactivity, cost, and the specific requirements of their synthetic targets when making this important decision.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Negishi Coupling of Diarylzinc Reagents with Aryl Iodides [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Analysis of Tert-butyl 3-iodopiperidine-1-carboxylate and Its Derivatives
This guide provides a comparative spectroscopic analysis for the structural confirmation of tert-butyl 3-iodopiperidine-1-carboxylate, a key building block in medicinal chemistry and drug development. By examining its expected spectral characteristics alongside the empirical data from its structural analogs, this document offers researchers a framework for identifying and differentiating these important piperidine derivatives.
Spectroscopic Data Comparison
The following tables summarize the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound and compare it with the experimental data of its key analogs.
¹H NMR Data Comparison
Solvent: CDCl₃ (unless otherwise specified) Frequency: 400 MHz
| Compound | Key Proton Signals (δ, ppm) |
| This compound (Predicted) | ~4.0-4.2 (m, 1H, H-3), ~3.0-3.8 (m, 2H, H-2ax, H-6ax), ~2.8-3.2 (m, 2H, H-2eq, H-6eq), ~1.8-2.2 (m, 2H, H-4), ~1.5-1.8 (m, 2H, H-5), 1.45 (s, 9H, C(CH₃)₃) |
| Tert-butyl piperidine-1-carboxylate[1] | 3.35 (m, 4H, H-2, H-6), 1.45-1.56 (m, 6H, H-3, H-4, H-5), 1.40 (s, 9H, C(CH₃)₃) (in d6-DMSO) |
| Tert-butyl 4-iodopiperidine-1-carboxylate | ~3.8 (br s, 2H), ~2.4 (t), ~1.9 (dd), ~1.7 (dd), 1.39 (s, 9H, C(CH₃)₃)[2] |
| Tert-butyl 3-oxopiperidine-1-carboxylate | 4.12 (t, 2H), 3.51 (s, 2H), 2.64 (t, 2H), 1.55 (s, 9H) |
Analysis: The key differentiator for the 3-iodo derivative in ¹H NMR is the multiplet corresponding to the proton at the C-3 position (H-3), which bears the iodine atom. This signal is expected to be downfield compared to the unsubstituted piperidine due to the electron-withdrawing effect of iodine. Its chemical shift and splitting pattern will be distinct from the symmetrical pattern of the 4-iodo isomer and the signals adjacent to the ketone in the 3-oxo derivative.
¹³C NMR Data Comparison
Solvent: CDCl₃ (unless otherwise specified) Frequency: 101 MHz
| Compound | Key Carbon Signals (δ, ppm) |
| This compound (Predicted) | ~154.5 (C=O), ~79.5 (C(CH₃)₃), ~50-55 (C-2, C-6), ~30-35 (C-4, C-5), ~28.4 (C(CH₃)₃), ~25-30 (C-3) |
| Tert-butyl piperidine-1-carboxylate[1] | 154.89 (C=O), 79.03 (C(CH₃)₃), ~44.31 (C-2, C-6), 28.42 (C(CH₃)₃), 25.69 (C-4), 24.45 (C-3, C-5) (in d6-DMSO) |
| Tert-butyl 4-iodopiperidine-1-carboxylate | 154.6 (C=O), 79.1 (C(CH₃)₃), 47.7 (C-2, C-6), 33.1 (C-3, C-5), 28.4 (C(CH₃)₃), ~26 (C-4)[2] |
| Tert-butyl 3-oxopiperidine-1-carboxylate | 207.4 (C=O, ketone), 153.8 (C=O, carbamate), 79.2 (C(CH₃)₃), 40.3 (C-2), 40.0 (C-3), 28.0 (C(CH₃)₃) (in d6-DMSO) |
Analysis: In the ¹³C NMR spectrum, the C-3 carbon directly attached to the iodine atom in the target molecule is expected to have a significantly shifted resonance compared to the other compounds. The strong shielding effect of the iodine atom will likely shift this signal upfield relative to a carbon bearing an oxygen or a carbonyl group, but its precise location will be characteristic. This, combined with the distinct shifts of the adjacent C-2 and C-4 carbons, allows for unambiguous identification.
Mass Spectrometry Data
| Compound | Molecular Weight | Key Fragments (m/z) and Interpretation |
| This compound | 311.16 g/mol | 312 ([M+H]⁺), 256 ([M+H - C₄H₈]⁺), 212 ([M+H - Boc]⁺), 184 ([M+H - I]⁺), 57 ([C₄H₉]⁺, t-butyl cation) |
| Tert-butyl piperidine-1-carboxylate | 185.26 g/mol | 186 ([M+H]⁺), 130 ([M+H - C₄H₈]⁺), 86 ([M+H - Boc]⁺), 57 ([C₄H₉]⁺) |
| Tert-butyl 4-iodopiperidine-1-carboxylate | 311.16 g/mol | 312 ([M+H]⁺), 256 ([M+H - C₄H₈]⁺), 212 ([M+H - Boc]⁺), 184 ([M+H - I]⁺), 57 ([C₄H₉]⁺) |
| Tert-butyl 3-oxopiperidine-1-carboxylate | 199.25 g/mol | 200 ([M+H]⁺), 144 ([M+H - C₄H₈]⁺), 100 ([M+H - Boc]⁺), 57 ([C₄H₉]⁺) |
Analysis: The mass spectrum provides confirmation of the molecular weight. The fragmentation pattern of N-Boc protected amines is well-characterized. Common fragmentation pathways include the loss of isobutylene (56 Da) from the tert-butyl group and the loss of the entire Boc group (100 Da). For the iodo-derivatives, loss of the iodine radical (127 Da) is also a key fragmentation pathway that helps to confirm its presence. While the 3-iodo and 4-iodo isomers have the same molecular weight and similar primary fragments, subtle differences in the relative intensities of fragment ions may exist due to the different substitution patterns.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are typical protocols for the spectroscopic analysis of N-Boc piperidine derivatives.
NMR Spectroscopy
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer, such as a Bruker Avance series.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃, d6-DMSO).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Reference: Residual solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Mass Spectrometry
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a Q-TOF or triple quadrupole instrument.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Analysis Method:
-
Ionization Mode: Positive ion mode is typically used for piperidine derivatives due to the basicity of the nitrogen atom.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
MS Scan: Perform a full scan (e.g., m/z 50-500) to identify the protonated molecule [M+H]⁺.
-
MS/MS Analysis: Select the [M+H]⁺ ion for collision-induced dissociation (CID) to obtain a fragment ion spectrum. Optimize the collision energy to achieve a rich fragmentation pattern.
-
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the ATR crystal.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Key Expected Bands:
-
~2975-2850 cm⁻¹: C-H stretching of alkyl groups.
-
~1680-1700 cm⁻¹: Strong C=O stretching of the carbamate group.
-
~1160-1250 cm⁻¹: C-N and C-O stretching.
-
~500-600 cm⁻¹: C-I stretching.
-
Visualizations
Experimental Workflow
Caption: Workflow for Spectroscopic Analysis.
Structural Analysis Diagram
Caption: Key Structural Features for Analysis.
References
Assessing the Purity of Synthesized Tert-butyl 3-iodopiperidine-1-carboxylate: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of building blocks such as Tert-butyl 3-iodopiperidine-1-carboxylate is paramount for the successful synthesis of complex target molecules. This guide provides a comprehensive comparison of various analytical techniques for assessing the purity of this compound, offering insights into their principles, experimental protocols, and expected outcomes. While specific experimental data for this compound is not widely available in the public domain, this guide utilizes data from closely related analogs, such as N-Boc-protected piperidines and the isomeric Tert-butyl 4-iodopiperidine-1-carboxylate, to provide a robust comparative framework.
Comparison of Analytical Techniques for Purity Assessment
The choice of analytical method for purity determination depends on several factors, including the nature of potential impurities, the required level of accuracy, and the available instrumentation. The most common techniques for analyzing piperidine derivatives are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Comparison of Analytical Techniques for Purity Assessment of N-Boc-iodopiperidine Derivatives
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection. | Quantification based on the ratio of the integral of an analyte's signal to that of a certified internal standard. |
| Primary Use | Determination of chemical purity and identification of non-volatile impurities. | Identification and quantification of volatile and semi-volatile impurities. | Absolute purity determination and structural confirmation. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Dissolution in a volatile solvent; derivatization may be required for polar compounds. | Precise weighing and dissolution in a deuterated solvent with a certified internal standard. |
| Advantages | Versatile, with a wide range of columns and detectors available. High resolution and sensitivity. | High sensitivity and excellent for identifying volatile impurities. Provides structural information of impurities through mass spectra. | Primary analytical method providing a direct measure of purity without the need for a specific reference standard of the analyte. Also provides structural information. |
| Limitations | May not be suitable for highly volatile impurities. Requires a reference standard for quantification. | Not suitable for non-volatile or thermally labile compounds. Derivatization can add complexity. | Lower sensitivity compared to chromatographic methods for trace impurities. Requires a high-field NMR spectrometer for best results. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable purity assessment. Below are representative protocols for HPLC, GC-MS, and NMR analysis, adapted for this compound based on methods for similar compounds.
High-Performance Liquid Chromatography (HPLC) Protocol
Objective: To determine the chemical purity of this compound and to identify and quantify non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Program: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Objective: To identify and quantify volatile and semi-volatile impurities in the synthesized product.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
A low-bleed, non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
GC Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230 °C.
Sample Preparation:
-
Dissolve approximately 5 mg of the sample in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
-
If necessary, derivatize the sample to increase volatility, for example, by silylation to cap any residual hydroxyl groups from the starting material.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
Objective: To determine the absolute purity of this compound.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Accurately weigh (to 0.01 mg) about 10-20 mg of the synthesized compound and 5-10 mg of a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into a clean, dry vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transfer to an NMR tube.
NMR Acquisition Parameters (¹H NMR):
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (typically 16 or more).
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_standard = Purity of the internal standard
-
Potential Impurities
The purity of the final product is highly dependent on the synthetic route and purification methods. A common route to this compound is the iodination of Tert-butyl 3-hydroxypiperidine-1-carboxylate. Potential impurities could include:
-
Starting Material: Unreacted Tert-butyl 3-hydroxypiperidine-1-carboxylate.
-
Reagent Adducts: Byproducts formed from the iodinating agent (e.g., triphenylphosphine oxide if an Appel-type reaction is used).
-
Dehydrohalogenation Product: Formation of the corresponding piperideine (alkene) via elimination of HI.
-
Solvent Residues: Residual solvents from the reaction and purification steps.
Alternative Reagents
For synthetic applications requiring a 3-substituted piperidine building block, several alternatives to this compound exist, each with its own advantages and considerations for purity analysis.
Table 2: Comparison of Alternative 3-Substituted Piperidine Building Blocks
| Compound | Key Features | Common Purity Assessment Methods |
| Tert-butyl 3-bromopiperidine-1-carboxylate | More stable and less expensive than the iodo-analog, but generally less reactive in cross-coupling reactions. | HPLC, GC-MS, NMR |
| Tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate | A mesylate derivative, which is a good leaving group for nucleophilic substitution reactions. | HPLC, NMR |
| Tert-butyl 3-oxopiperidine-1-carboxylate | A ketone precursor that can be used to introduce a variety of functionalities at the 3-position through reductive amination or other ketone chemistries. | HPLC, GC-MS, NMR |
Visualizing the Workflow
Diagrams can help clarify the experimental and logical processes involved in purity assessment.
Caption: Experimental workflow for purity assessment.
A Comparative Guide to Piperidine Building Blocks: Benchmarking Tert-butyl 3-iodopiperidine-1-carboxylate Against Novel Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] Its prevalence is a testament to its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional arrangement, enabling precise interactions with biological targets.[2] Among the vast arsenal of piperidine building blocks, tert-butyl 3-iodopiperidine-1-carboxylate serves as a foundational reagent for introducing the piperidine motif and for further functionalization through cross-coupling reactions. This guide provides an objective comparison of this benchmark building block against a selection of novel, advanced piperidine scaffolds that offer unique structural and reactive properties for modern drug discovery programs.
The Benchmark: this compound
This compound is a versatile building block widely employed in the synthesis of complex molecules. The Boc (tert-butoxycarbonyl) protecting group ensures stability and allows for controlled reactions at other positions of the piperidine ring. The iodo-substituent at the 3-position is a key functional handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Negishi, and Buchwald-Hartwig amination reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.[3][4] While its 4-iodo counterpart is also common, the 3-iodo isomer provides a distinct substitution pattern for exploring chemical space.
Novel Piperidine Building Blocks: Expanding the Chemical Space
To address the growing demand for molecular diversity and improved drug-like properties, a new generation of piperidine building blocks has emerged. These novel scaffolds offer access to unique three-dimensional structures and differentiated reactivity profiles. This guide will focus on three promising classes of alternatives:
-
Spirocyclic Piperidines: These building blocks feature a spirocyclic system, where two rings share a single carbon atom. This arrangement introduces a high degree of three-dimensionality and conformational rigidity, which can be advantageous for optimizing binding affinity and selectivity to protein targets.[5]
-
Azabicyclo[3.2.1]octanes: These bridged bicyclic structures offer a conformationally constrained piperidine core. This rigidity can lead to improved metabolic stability and pre-organization of substituents for target binding, potentially increasing potency.[1][6]
-
Piperidines with Orthogonal Reactivity: This category includes building blocks with functional groups that offer different or complementary reactivity to the traditional iodo-substituent. A prime example is tert-butyl 3-(potassiotrifluoroborato)piperidine-1-carboxylate, which can participate in Suzuki-Miyaura couplings under specific conditions, sometimes offering advantages in terms of stability or reactivity with certain coupling partners. Another important class is fluorinated piperidines, where the fluorine atom can modulate physicochemical properties and is not typically used as a coupling handle, thus providing an orthogonal site for interaction or metabolic blocking.[7][8]
Performance Comparison in Cross-Coupling Reactions
The following table summarizes the performance of this compound and representative novel piperidine building blocks in common cross-coupling reactions. It is important to note that the data is collated from various sources and the reaction conditions may not be directly comparable. However, it provides a general overview of the expected reactivity and yields.
| Building Block | Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference(s) |
| This compound | Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | ~85-95 | [9] |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | ~70-90 | [10] | |
| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | - | THF | ~80-95 | [11] | |
| Spiro[4.5]decane-based piperidine trifluoroborate | Suzuki-Miyaura | 4-Bromopyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | ~75-85 | [2] |
| N-Boc-6-azabicyclo[3.2.1]octan-4-one enol triflate | Suzuki-Miyaura | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | ~60-80 | [6] |
| Tert-butyl 3-(trifluoroborato)piperidine-1-carboxylate | Suzuki-Miyaura | 4-Iodotoluene | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene | ~70-90 | [2] |
| Tert-butyl 3-fluoro-piperidine-1-carboxylate | Not a coupling handle | - | - | - | - | - | [7][8] |
Experimental Protocols
Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for the various piperidine building blocks.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the piperidine building block (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base such as Na₂CO₃ (2.0 equiv.).
-
Solvent Addition: Add a degassed solvent, typically a mixture of toluene and water (e.g., 4:1 ratio).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-12 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Visualizing Synthetic Strategies
The following diagrams, generated using the DOT language, illustrate a typical synthetic workflow and a decision-making process for selecting an appropriate piperidine building block.
Caption: A generalized workflow for incorporating piperidine building blocks into target molecules.
References
- 1. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 8. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. Analysis of key steps in the catalytic cross-coupling of alkyl electrophiles under Negishi-like conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of Tert-butyl 3-iodopiperidine-1-carboxylate: A Step-by-Step Guide for Laboratory Professionals
For Immediate Reference: Tert-butyl 3-iodopiperidine-1-carboxylate is classified as a halogenated organic compound. Disposal requires segregation into a designated hazardous waste stream for incineration. Under no circumstances should this compound be disposed of down the drain or in regular trash.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are based on established best practices for the management of halogenated organic waste.
Hazard Identification and Immediate Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from analogous compounds such as tert-butyl 4-iodopiperidine-1-carboxylate indicate that this substance should be handled with care.[1][2] Potential hazards include:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
Personal Protective Equipment (PPE): Before handling, ensure the following PPE is worn:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
Waste Segregation and Container Management
Proper segregation of chemical waste is critical to ensure safe handling and disposal. This compound must be disposed of as halogenated organic waste .
| Waste Category | Container Type | Labeling Requirements | Incompatible Waste Classes |
| Halogenated Organic Waste | Leak-proof, sealable container (e.g., glass or polyethylene) compatible with organic solvents. | Clearly labeled "Hazardous Waste" and "Halogenated Organics," with the full chemical name: "this compound" and its approximate concentration/volume. | Non-halogenated organic waste, strong acids, strong bases, oxidizers, heavy metals, aqueous solutions.[3][4] |
Step-by-Step Disposal Protocol
Objective: To safely collect and store this compound waste for pickup by a licensed environmental waste management service.
Materials:
-
Designated halogenated organic waste container
-
Hazardous waste labels
-
Personal Protective Equipment (PPE)
-
Chemical fume hood
Procedure:
-
Preparation:
-
Waste Transfer:
-
Carefully transfer the this compound waste into the designated container.
-
If the compound is a solid, it can be transferred directly. If it is dissolved in a solvent, the entire solution should be treated as halogenated waste.
-
Avoid overfilling the container; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.
-
-
Container Sealing and Storage:
-
Securely seal the container cap.
-
Wipe the exterior of the container with an appropriate solvent to remove any external contamination.
-
Store the sealed container in a designated satellite accumulation area that is well-ventilated and away from incompatible materials.[3]
-
-
Documentation and Pickup:
-
Log the addition of the waste to the container, including the chemical name and quantity.
-
Once the container is full, or if waste is no longer being generated, arrange for pickup by your institution's licensed hazardous waste disposal service.
-
Emergency Procedures
In the event of a spill, immediately evacuate the area and alert your laboratory supervisor or safety officer. Small spills may be cleaned up by trained personnel using an appropriate absorbent material for organic compounds. The resulting cleanup materials must also be disposed of as halogenated organic waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Personal protective equipment for handling Tert-butyl 3-iodopiperidine-1-carboxylate
Essential Safety and Handling Guide for Tert-butyl 3-iodopiperidine-1-carboxylate
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available. The following guidance is based on the safety data of structurally similar compounds, including tert-Butyl 4-iodopiperidine-1-carboxylate and other piperidine derivatives. It is imperative to handle this chemical with caution and to consult with your institution's safety officer for specific guidance.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound.
Recommended Personal Protective Equipment (PPE)
Appropriate personal protective equipment is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Tightly sealing safety goggles or a face shield.[1] | Protects against splashes, dust, and vapors that can cause serious eye irritation.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and appropriate protective clothing to prevent skin exposure.[1] | Prevents skin irritation and potential absorption of the harmful substance.[1][2] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is recommended if exposure limits are exceeded or if irritation is experienced.[1] | Protects against inhalation of harmful dust or vapors, which may cause respiratory irritation.[2] |
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.
| Procedure | Step-by-Step Guidance |
| Engineering Controls | - Ensure adequate ventilation, especially in confined areas.[1] - Use a fume hood for all manipulations of the compound. - Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1] |
| Personal Hygiene | - Wash hands thoroughly after handling the chemical and before breaks.[1] - Do not eat, drink, or smoke in areas where the chemical is handled or stored. |
| Handling | - Avoid contact with skin, eyes, and clothing.[1] - Avoid ingestion and inhalation.[1] - Avoid dust formation.[1] |
| Storage | - Keep the container tightly closed in a dry and well-ventilated place.[1] - For product quality, protect from light and keep refrigerated.[1] - Store away from incompatible materials such as strong oxidizing agents and strong acids.[1] |
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Chemical | - Dispose of the contents and container to an approved waste disposal plant. |
| Contaminated Packaging | - Dispose of as unused product in accordance with local, state, and federal regulations. |
| Spills | - For small spills, sweep up the material, avoiding dust formation, and place it in a suitable, closed container for disposal.[1] - For large spills, prevent further leakage if safe to do so and contain the spill. Absorb with an inert material and dispose of it as hazardous waste. |
Visual Guides for Safe Laboratory Operations
The following diagrams provide visual workflows for the safe handling of chemical reagents and the selection of appropriate personal protective equipment.
Caption: Workflow for the safe handling of a chemical reagent.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
